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[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid Documentation Hub

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  • Product: [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
  • CAS: 1890862-88-0

Core Science & Biosynthesis

Foundational

The Pyrazole-4-Acetic Acid Scaffold: A Senior Application Scientist’s Guide to Synthesis, Functionalization, and Drug Discovery

Executive Summary The pyrazole ring system is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold in numerous FDA-approved therapeutics. When functionalized at the C4 position with an acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring system is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold in numerous FDA-approved therapeutics. When functionalized at the C4 position with an acetic acid moiety, it yields the 4-substituted pyrazole acetic acid building block —a highly versatile pharmacophore. This scaffold combines the metabolic stability and hydrogen-bonding capacity of the pyrazole core with a flexible, functionalizable carboxylic acid side chain. This whitepaper provides an in-depth technical analysis of its pharmacological applications, structural optimization, and field-proven synthetic methodologies.

Pharmacological Significance and Target Engagement

The 4-substituted pyrazole acetic acid motif is predominantly recognized for its potent anti-inflammatory and immunomodulatory properties. A classic clinical example is Lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid), a non-steroidal anti-inflammatory drug (NSAID). Lonazolac exerts its therapeutic effect by competitively inhibiting the cyclooxygenase (COX) enzyme complex, thereby halting the synthesis of pro-inflammatory prostaglandins from arachidonic acid[1].

Beyond classical COX inhibition, contemporary high-throughput screening has identified the pyrazole-4-acetic acid substructure as a critical hit for Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists[2]. Furthermore, indole- and pyrazole-acetic acid derivatives are actively investigated as G-Protein Coupled Receptor 44 (GPR44/DP2) tracers for Positron Emission Tomography (PET) imaging, highlighting the scaffold's broad utility in both therapeutic and diagnostic development[3].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1/COX-2) Enzyme Complex AA->COX Catalysis PGH2 Prostaglandin H2 (PGH2) (Unstable Intermediate) COX->PGH2 Oxygenation Inflammation Pro-inflammatory Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Inflammation Isomerases Lonazolac Lonazolac & Pyrazole-4-acetic Acid NSAIDs Lonazolac->COX Competitive Inhibition

Fig 1: Mechanism of COX inhibition by pyrazole-4-acetic acid derivatives like Lonazolac.

Structure-Activity Relationship (SAR) Insights

Optimizing the pyrazole-4-acetic acid core requires a precise understanding of how structural modifications influence target binding and pharmacokinetics. The acetic acid side chain is particularly sensitive; high-throughput screening and subsequent optimization reveal a very tight SAR, indicating that the precise spatial geometry of this side chain is critical for biological activity[4].

Table 1: Pharmacological Impact of Structural Modifications on the Pyrazole-4-Acetic Acid Scaffold

Modification SiteStructural ChangePharmacological ImpactQuantitative / Biological MetricExample Target / Application
N1 Position N-Phenyl / N-ArylEnhances lipophilicity and target binding affinity.Lonazolac: LD50 (i.v.) 165-195 mg/kg[5]COX-1/COX-2 Inhibition (NSAID)[1]
C3/C5 Position Aryl or Halogen substitutionModulates steric bulk; critical for receptor selectivity.CRTh2 Antagonists: Low nanomolar IC50[2]Asthma / Allergic Rhinitis
C4 Side Chain Esterification (-COOEt)Acts as a prodrug; increases cell permeability but abolishes direct binding.Receptor Affinity: Significant drop in activity[4]Preclinical in vitro Screening
C4 Side Chain ortho-Sulphonyl benzyl tailIncreases affinity for G-protein coupled receptors.GPR44: IC50 5 nM (shape change assay)[3]GPR44 (DP2) Tracers / PET Imaging

Core Synthetic Methodologies and Functionalization

Constructing and functionalizing the pyrazole-4-acetic acid scaffold requires strategic planning due to the amphoteric nature of the pyrazole ring. The synthetic journey typically begins with the de novo construction of the heterocyclic core, followed by late-stage functionalization.

De Novo Ring Synthesis: The most robust approach is the Knorr-type cyclocondensation. Reacting a 1,3-dicarbonyl equivalent (such as ethyl 3-formyl-3-oxopropanoate) with hydrazine hydrate yields the foundational building block, ethyl 2-(1H-pyrazol-4-yl)acetate[6].

Late-Stage Functionalization: To introduce molecular complexity, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed for N-arylation. This requires careful selection of bulky, electron-rich phosphine ligands to overcome the inherent nucleophilicity of the pyrazole nitrogens and direct the coupling to the desired position[4].

Synthetic_Workflow Start 1,3-Dicarbonyl Precursor (e.g., Ethyl 3-formyl-3-oxopropanoate) Intermediate Ethyl 2-(1H-pyrazol-4-yl)acetate (Core Building Block) Start->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Cyclocondensation) Hydrazine->Intermediate Branch1 N-Arylation / Alkylation (Buchwald-Hartwig / SN2) Intermediate->Branch1 Branch2 C-H Activation / Halogenation (C3/C5 Functionalization) Intermediate->Branch2 Hydrolysis LiOH Hydrolysis & pI Isolation Strategy Intermediate->Hydrolysis Direct Hydrolysis Branch1->Hydrolysis Branch2->Hydrolysis Final 4-Substituted Pyrazole-4-acetic Acid (Target Pharmacophore) Hydrolysis->Final pH Adjustment

Fig 2: Synthetic workflow for 4-substituted pyrazole-4-acetic acid building blocks.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that successful execution of these syntheses relies on understanding the underlying physical chemistry. The following protocols are optimized for yield, purity, and operational safety.

Protocol A: De Novo Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate via Cyclocondensation
  • Objective: Construct the core pyrazole ester.

  • Causality & Rationale: Glacial acetic acid is utilized not merely as a solvent, but as a critical acid catalyst. It promotes the initial formation of the intermediate hydrazone and drives the subsequent dehydration step required for aromatization. Dropwise addition of hydrazine is mandatory to control the highly exothermic nature of the condensation and prevent the formation of unwanted bis-hydrazone dimers[6].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-formyl-3-oxopropanoate (10.0 g, 1.0 eq) in glacial acetic acid (50 mL).

  • Addition: Submerge the flask in an ice-water bath (0°C). Begin vigorous stirring and add hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 15°C.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80°C for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

Protocol B: Isoelectric Point (pI) Isolation of 2-(1H-pyrazol-4-yl)acetic acid
  • Objective: Hydrolyze the ester and isolate the free zwitterionic acid.

  • Causality & Rationale: The pyrazole ring contains a basic nitrogen (N2) and an acidic nitrogen (N1, pKa ~14), alongside the carboxylic acid (pKa ~4.3)[5][6]. This creates a zwitterionic landscape. Standard acidification to pH 1 leads to the formation of highly water-soluble hydrochloride salts rather than the desired free acid precipitate. Isolation requires a precise "Isoelectric Point (pI) Isolation Strategy," titrating the solution to the exact pH where the molecule carries a net-zero charge, thereby minimizing aqueous solubility and forcing crystallization[6].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve ethyl 2-(1H-pyrazol-4-yl)acetate (5.0 g, 1.0 eq) in a 1:1 mixture of THF and H₂O (40 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at ambient temperature for 4 hours. (Note: LiOH is preferred over NaOH to prevent premature precipitation of the carboxylate salt).

  • Solvent Removal: Strip off the THF under reduced pressure at 40°C. The removal of the organic solvent is critical, as THF significantly increases the solubility of the free acid.

  • pI Titration: Cool the remaining aqueous layer to 0-5°C in an ice bath. Insert a calibrated pH meter. Slowly add 1M HCl dropwise until the pH reaches exactly 4.3.

  • Isolation: A white precipitate will begin to form as the isoelectric point is reached. Age the suspension at 0°C for 1 hour to promote complete crystal growth. Filter the solid under vacuum, wash with a minimal amount of ice-cold water (5 mL), and dry under high vacuum to afford the pure 2-(1H-pyrazol-4-yl)acetic acid.

References

  • PubChem - NIH. "Lonazolac | C17H13ClN2O2 | CID 68706". National Institutes of Health. URL: [Link]

  • DrugFuture. "Lonazolac Chemical Properties". DrugFuture. URL: [Link]

  • PMC - NIH. "Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers". National Institutes of Health. URL:[Link]

  • ResearchGate. "Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization". ResearchGate. URL:[Link]

Sources

Exploratory

Methoxyethoxy-Pyrazole Scaffolds in Medicinal Chemistry: Strategic Design, Mechanisms, and Kinase Inhibitor Applications

Executive Summary In the pursuit of highly selective and orally bioavailable kinase inhibitors, managing the delicate balance between biochemical potency and physicochemical properties (ADME) is the central challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and orally bioavailable kinase inhibitors, managing the delicate balance between biochemical potency and physicochemical properties (ADME) is the central challenge of medicinal chemistry. The integration of a pyrazole core with a methoxyethoxy side chain has emerged as a highly effective pharmacophore strategy for targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR[1].

As a Senior Application Scientist, I have observed that while the pyrazole moiety reliably anchors the molecule to the kinase hinge region, the addition of a methoxyethoxy vector acts as a critical modulator. It simultaneously lowers the partition coefficient (LogP), reduces the desolvation penalty, and accesses the solvent-exposed channel of the ATP-binding pocket. This whitepaper details the mechanistic causality, structural-activity relationships (SAR), and validated experimental workflows for leveraging methoxyethoxy-pyrazole scaffolds in drug discovery.

Pharmacophore Rationale: The "Why" Behind the Scaffold

The Pyrazole Hinge-Binder

The pyrazole ring is a privileged N-heterocycle in kinase inhibitor design. Its tautomeric nature provides a perfectly spaced hydrogen bond donor (NH) and acceptor (N) pair. This geometry allows it to form robust bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met1160 in c-Met or Cys919 in VEGFR2). Furthermore, its electron-rich aromatic system provides stability against oxidative metabolism compared to more reactive pyrroles or imidazoles.

The Methoxyethoxy Solvent-Front Extension

Potency optimization often leads to highly lipophilic "brick dust" molecules that fail in vivo due to poor aqueous solubility and high plasma protein binding. The methoxyethoxy group (–O–CH₂–CH₂–O–CH₃) is a localized PEG-like motif that solves this.

  • Causality of Choice: Unlike simple alkyl chains that increase lipophilicity, the ether oxygens act as weak hydrogen bond acceptors, drastically improving aqueous solubility. Unlike terminal hydroxyls (–OH), the terminal methoxy group prevents the molecule from becoming overly polar, maintaining sufficient membrane permeability for oral absorption and, if desired, blood-brain barrier (BBB) penetration.

  • Structural Impact: When attached to the pyrazole directly or via a linker, the methoxyethoxy tail projects outward past the gatekeeper residue into the solvent front. Here, it can coordinate with structural water molecules, effectively increasing the Lipophilic Ligand Efficiency (LLE).

This exact structural synergy is utilized in the clinical candidate AMG 337, a highly selective MET inhibitor where the pyrazole binds the hinge, and a methoxyethoxy-substituted naphthyridine optimizes unbound target coverage[2]. Similarly, 1,4-dihydroindeno[1,2-c]pyrazoles bearing methoxyethoxy-propynyl side chains have been successfully developed as potent, multitargeted KDR (VEGFR) kinase inhibitors[3].

Systems Biology & Mechanistic Causality

The primary application of these scaffolds is the disruption of aberrant RTK signaling in oncology. By competitively displacing ATP, methoxyethoxy-pyrazole inhibitors prevent the autophosphorylation of the receptor, thereby starving the tumor of downstream survival and proliferation signals.

RTK_Signaling Ligand Growth Factor (e.g., HGF/VEGF) Receptor RTK (c-Met/VEGFR) ATP Binding Pocket Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Methoxyethoxy-Pyrazole Inhibitor Inhibitor->Receptor Competes with ATP (Hinge Binding) Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival Signals MAPK->Proliferation Growth Signals

Figure 1: RTK signaling pathway and targeted intervention by Methoxyethoxy-Pyrazole inhibitors.

Recent advances also highlight the use of pyrazole/pyrimidine derivatives as dual EGFR T790M and VEGFR-2 inhibitors, where methoxyethoxy tails are strategically employed to occupy hydrophobic region II of the kinase domain, proving the versatility of this motif[1].

Quantitative SAR & Physicochemical Profiling

To illustrate the impact of the methoxyethoxy group, we evaluate a representative SAR progression typical of class II c-Met and KDR inhibitors. The data below demonstrates how substituting a standard alkyl chain with a methoxyethoxy vector optimizes the overall drug profile.

Compound ScaffoldR-Group at Solvent FrontTarget IC₅₀ (nM)Aqueous Sol. (µg/mL)cLogPLipophilic Ligand Efficiency (LLE)
Core Pyrazole–H145123.8~ 3.0
Alkyl-Pyrazole–CH₂CH₂CH₃85< 24.9~ 2.1
Hydroxy-Pyrazole–CH₂CH₂OH60452.5~ 4.7
Methoxyethoxy-Pyrazole –O–CH₂CH₂OCH₃ 12 110 2.9 ~ 5.0

Table 1: Representative physicochemical and biochemical data illustrating the superiority of the methoxyethoxy vector in balancing potency (IC₅₀) and solubility.

Experimental Workflows & Validated Protocols

Successful integration of this scaffold requires rigorous synthetic and biochemical validation. The following workflow outlines the hit-to-lead process.

Workflow Design Rational Design (Solvent Channel Targeting) Synth Chemical Synthesis (Hydrazine Condensation) Design->Synth Assay Biochemical Assay (HTRF Kinase Inhibition) Synth->Assay ADME ADME Profiling (LogP & Solubility) Assay->ADME ADME->Design SAR Feedback Lead Lead Selection ADME->Lead

Figure 2: Iterative hit-to-lead optimization workflow with built-in validation checkpoints.

Synthesis of 4-(2-methoxyethoxy)-1H-pyrazole

The isolated 4-(2-methoxyethoxy)pyrazole building block can be efficiently synthesized via the condensation of 3-(dimethylamino)-2-(2-methoxyethoxy)-prop-2-enal with hydrazine hydrate[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(dimethylamino)-2-(2-methoxyethoxy)-prop-2-enal (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Methanol is a protic solvent that facilitates the elimination of dimethylamine during the cyclization step.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Condensation: Add hydrazine monohydrate (1.2 eq) dropwise over 15 minutes. Causality: The dimethylamino enal acts as a highly reactive 1,3-dielectrophile. Step-wise addition of the bis-nucleophile (hydrazine) prevents the formation of undesired polymeric byproducts.

  • Cyclization: Remove the ice bath, warm the mixture to room temperature, and stir for 2.0 hours.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The disappearance of the enal starting material (UV 254 nm) and the appearance of the desired product mass[M+H]⁺ 143.1 confirms successful cyclization before proceeding to workup.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the pure 4-(2-methoxyethoxy)-1H-pyrazole (approx. 34% yield)[4].

HTRF Kinase Inhibition Assay (c-Met/VEGFR)

To ensure the synthesized inhibitors are true competitive hinge-binders, a Homogeneous Time-Resolved Fluorescence (HTRF) assay must be employed.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the methoxyethoxy-pyrazole inhibitor in 100% DMSO. Dilute these into the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to achieve a final DMSO concentration of 1%.

  • Equilibration: Incubate the recombinant kinase domain (e.g., c-Met) with the inhibitor for 30 minutes at room temperature. Causality: Pre-incubation ensures that slow-binding inhibitors reach thermodynamic equilibrium prior to the addition of the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its specific Km​ concentration (e.g., 1.0 mM) and the biotinylated polypeptide substrate. Causality: Running the assay at the ATP Km​ ensures maximal sensitivity to competitive inhibitors targeting the ATP-binding pocket.

  • Incubation: Allow the phosphorylation reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity) alongside the detection reagents: Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Self-Validation Checkpoint: Read the TR-FRET signals at 665 nm and 620 nm. Calculate the Z'-factor using a known reference inhibitor (e.g., staurosporine) and a no-enzyme control. A Z' > 0.6 validates the assay's dynamic range and confirms the system is reliable for calculating accurate IC₅₀ values.

Conclusion

The methoxyethoxy-pyrazole scaffold represents a masterclass in rational drug design. By combining the robust hinge-binding capabilities of the pyrazole core with the solubility-enhancing, solvent-channel-seeking properties of the methoxyethoxy group, medicinal chemists can effectively decouple potency from lipophilicity. As demonstrated by clinical assets like AMG 337 and advanced VEGFR/EGFR dual inhibitors, this structural motif remains a highly authoritative choice for overcoming the ADME bottlenecks inherent in kinase drug discovery.

References

1.[4] 4-(2-methoxyethoxy)pyrazole - CAS 14884-02-7 Synthesis and Properties Source: MolAid URL:

2.[1] Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments Source: RSC Advances URL:

3.[3] 1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel Source: Journal of Medicinal Chemistry / PubMed URL:

4.[2] Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry / ResearchGate URL:

Sources

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Characterization of[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

Executive Summary & Chemical Identity In modern drug discovery, functionalized pyrazole derivatives serve as critical bioisosteres for aromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, functionalized pyrazole derivatives serve as critical bioisosteres for aromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding profiles. [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid is a highly specialized molecular building block designed to integrate a flexible, solubility-enhancing ether chain with a rigid pyrazole core and a versatile carboxylic acid handle.

As a specialized intermediate often synthesized de novo for proprietary pharmaceutical libraries, this specific molecule may not always possess a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases. In the absence of a CAS number, it is tracked via its Simplified Molecular-Input Line-Entry System (SMILES) string [1].

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name 2-[4-(2-methoxyethoxy)pyrazol-1-yl]acetic acid
Molecular Formula C₈H₁₂N₂O₄
Molecular Weight 200.19 g/mol
Exact Mass 200.0797 Da
SMILES COCCOc1cnn(CC(=O)O)c1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Predicted LogP -0.2 (Highly hydrophilic)

Mechanistic Insights & Synthetic Strategy

The synthesis of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid requires precise control over chemoselectivity. 4-hydroxypyrazole presents two competing nucleophilic sites: the hydroxyl group and the pyrazole nitrogen.

Causality in Base Selection:

  • O-Alkylation: The phenolic-like hydroxyl group (pKa ~9.5) is significantly more acidic than the pyrazole NH (pKa ~14.2). Utilizing a mild base like K₂CO₃ selectively deprotonates the hydroxyl group, ensuring chemoselective O-alkylation via the [2].

  • N-Alkylation: The subsequent N-alkylation utilizes Cs₂CO₃. The large ionic radius of the cesium cation creates a loosely bound, highly reactive ion pair with the pyrazolate anion. This maximizes the "naked" anion's nucleophilicity—a phenomenon rigorously documented as the [4]. Furthermore, because 4-substituted pyrazoles are tautomerically symmetric, alkylation at either nitrogen yields the identical regioisomer, entirely bypassing the regioselectivity issues typical of asymmetric [3].

Table 2: Quantitative Reaction Optimization for N-Alkylation
BaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
K₂CO₃DMF8065Moderate yield; incomplete conversion due to tight ion-pairing and poor solubility.
NaHTHF0 to 2572Better conversion, but trace side reactions (ester condensation) observed.
Cs₂CO₃ DMF 60 94 Optimal; "cesium effect" maximizes naked anion nucleophilicity, suppressing side reactions.

Experimental Workflows & Self-Validating Protocols

Synthesis Start 4-Hydroxypyrazole Step1 O-Alkylation (2-Methoxyethyl bromide, K2CO3) Start->Step1 Int1 4-(2-Methoxyethoxy)-1H-pyrazole Step1->Int1 Step2 N-Alkylation (Ethyl bromoacetate, Cs2CO3) Int1->Step2 Int2 Ethyl[4-(2-Methoxy-ethoxy)- pyrazol-1-yl]-acetate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product [4-(2-Methoxy-ethoxy)- pyrazol-1-yl]-acetic acid Step3->Product

Figure 1: De novo synthetic workflow for[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid.

Step-by-Step Methodology

Phase 1: Preparation of 4-(2-methoxyethoxy)-1H-pyrazole

  • Charge a flame-dried round-bottom flask with 4-hydroxypyrazole (1.0 eq) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 30 minutes at 25°C to form the phenoxide-like anion.

  • Dropwise add 1-bromo-2-methoxyethane (1.1 eq). Elevate temperature to 60°C and stir for 12 hours.

  • Quench with distilled water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate.

Phase 2: N-Alkylation with Ethyl Bromoacetate

  • Dissolve the purified 4-(2-methoxyethoxy)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq) and stir for 15 minutes to generate the pyrazolate anion.

  • Cool the mixture to 0°C and dropwise add ethyl bromoacetate (1.2 eq). Warm to 25°C and stir for 4 hours.

  • Filter off the inorganic salts, concentrate under reduced pressure, and partition between EtOAc and brine to yield the ester intermediate.

Phase 3: Saponification & Self-Validating Isolation

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH monohydrate (3.0 eq) and stir at 25°C for 2 hours.

  • Self-Validation Step: Wash the basic aqueous layer with diethyl ether to remove any unreacted ester or non-polar impurities.

  • Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the newly protonated product with 10% isopropanol in dichloromethane (iPrOH/DCM).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid as a white solid.

Why is this self-validating? This protocol dynamically leverages the pKa of the acetic acid moiety (~4.7). By extracting the basic aqueous phase first, all unreacted starting materials are discarded. The target molecule only partitions into the organic extraction solvent after the pH is dropped below its pKa, ensuring absolute chemical purity without the need for preparative HPLC.

Pharmacological Applications

Application Core [4-(2-Methoxy-ethoxy)- pyrazol-1-yl]-acetic acid Prop1 Methoxyethoxy Group (Improves Aqueous Solubility) Core->Prop1 Prop2 Pyrazole Core (Rigid H-Bond Acceptor/Donor) Core->Prop2 Prop3 Acetic Acid Moiety (Salt Formation / Amide Coupling) Core->Prop3 App1 PROTAC Linker Design Prop1->App1 App2 Kinase Inhibitor Scaffold Prop2->App2 Prop3->App1 Prop3->App2

Figure 2: Logical relationship mapping of structural motifs to pharmacological applications.

In medicinal chemistry, this building block is highly prized. The methoxyethoxy tail acts as a miniature PEG-like chain, drastically reducing lipophilicity (LogP) and preventing the aggregation of hydrophobic drug candidates. Simultaneously, the acetic acid moiety serves as a prime coupling partner for primary or secondary amines via standard EDC/HOBt or HATU amide coupling, making it an ideal vector for PROTAC linker synthesis or kinase inhibitor derivatization.

References

  • Title: CAS Registry and CASRNs Source: Chemical Abstracts Service (CAS) URL: [Link]

  • Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyrazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Engineering PEGylated Pyrazole Building Blocks: A Technical Guide to Scaffold Functionalization and Drug Delivery

Executive Summary The pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved anti-inflammatory, antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved anti-inflammatory, antimicrobial, and anticancer agents[1]. However, the inherent hydrophobicity and rapid systemic clearance of many pyrazole derivatives limit their clinical translation. PEGylation (the covalent attachment of polyethylene glycol) has emerged as a critical structural intervention. This whitepaper provides an in-depth technical analysis of PEGylated pyrazole building blocks, detailing the causality behind structural design, stimuli-responsive mechanisms, and self-validating synthetic protocols.

Structural Rationale: The Pyrazole Scaffold

The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for developing novel therapeutic agents[1]. Specific derivatives, such as diphenyl-1H-pyrazole-4,5-diamine, offer a rigid aromatic backbone with two nucleophilic amine groups at the 4 and 5 positions[1]. These diamine functionalities serve as ideal anchor points for the covalent attachment of solubilizing agents like PEG, targeting ligands, or pH-sensitive linkers[1].

The Causality of PEGylation: Pharmacokinetics & Steric Shielding

Attaching a PEG chain to a pyrazole-based drug molecule fundamentally alters its biophysical profile.

  • Causality: PEG is highly hydrophilic and coordinates water molecules to form a dense hydration shell around the pyrazole core[2]. This steric shield prevents opsonization (the binding of blood serum proteins) and subsequent clearance by the mononuclear phagocyte system (MPS)[3]. Consequently, the drug's circulation half-life is significantly extended, allowing for greater accumulation in target tissues via the Enhanced Permeability and Retention (EPR) effect[4].

Mechanistic Pathways: Stimuli-Responsive Architectures

While stable PEGylation improves pharmacokinetics, it can sometimes sterically hinder the drug's interaction with its biological target. To circumvent this, researchers have engineered stimuli-responsive and reversible PEG-pyrazole conjugates.

Redox-Responsive Polyprodrugs

Advanced drug delivery systems utilize poly(ethylene glycol) methyl ether-block-poly(β-amino esters) (mPEG-b-PAE) co-assembled with pyrazole derivatives via disulfide bonds[5].

  • Causality: The tumor microenvironment (TME) is characterized by high concentrations of intracellular glutathione (GSH, 2–10 mM) compared to the extracellular matrix (2–20 μM)[5]. The disulfide bond connecting the PEG block to the pyrazole drug remains stable in systemic circulation. Upon endocytosis into cancer cells, the high GSH concentration rapidly reduces the disulfide bond, triggering the structural collapse of the micelle and releasing the active pyrazole payload directly at the site of action[5].

Mechanism A PEG-b-PAE Pyrazole Polyprodrug (Micellar Assembly) B Tumor Microenvironment (High GSH, Acidic pH) A->B EPR Effect Targeting C Disulfide Bond Cleavage (Redox Response) B->C GSH Influx D Release of Free Pyrazole Drug (Intracellular) C->D Destabilization E Target Inhibition (e.g., Farnesyltransferase) D->E Cytotoxic Action

Redox-responsive cleavage and release mechanism of PEGylated pyrazole prodrugs.
Reversible PEGylation via FMS Scaffolds

An alternative approach is "reversible PEGylation," where the PEG moiety is not attached directly to the drug, but rather to a 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) scaffold[6].

  • Causality: The FMS structure is highly sensitive to mild basic conditions. Under physiological pH (7.4), the FMS scaffold undergoes a slow, predictable β -elimination. This self-immolative mechanism detaches the PEG chain over time, releasing the fully active, unmodified pyrazole drug and perfectly balancing extended circulation with maximum receptor affinity[6].

Quantitative Efficacy Data

The functionalization of pyrazole cores with PEG blocks directly correlates with enhanced therapeutic metrics. The table below synthesizes quantitative data from recent literature demonstrating the impact of PEGylation on pyrazole derivatives.

Construct / ConjugateTarget Cell Line / ApplicationKey Performance MetricCausality / Mechanism
PEGylated Phenothiazine-Pyrazole HepG2 (Human Liver Cancer)IC50 = 0.04 mMPEG hydration shell improves cellular uptake and specific cytotoxicity[2].
PEGylated Phenothiazine-Pyrazole CT26 (Murine Colon Carcinoma)IC50 = 0.029 mMEnhanced amphiphilic architecture promotes targeted accumulation[2].
mPEG-b-PAE Polyprodrug Solid Tumors (TME)>70% release at pH 5.0 (72h)Protonation of PAE shifts micelle from hydrophobic to hydrophilic[5].
mPEG-b-PAE Polyprodrug Solid Tumors (TME)~100% release in 10 mM GSHDisulfide bond reduction in high-GSH environment triggers rapid release[5].
CR232 in PEGylated Liposomes HeLa (Cervical Cancer)Extended circulation half-lifePEGylation prevents opsonization and macrophage clearance[3].

Experimental Protocol: Self-Validating PEGylation Workflow

The following protocol details the covalent attachment of an mPEG-NHS ester to the primary amines of a diphenyl-1H-pyrazole-4,5-diamine core[1]. This workflow is designed as a self-validating system, ensuring that each step inherently filters for the desired chemical outcome.

Workflow A Diphenyl-1H-pyrazole-4,5-diamine (Core Scaffold) C Nucleophilic Conjugation (pH 7.5 - 8.0) A->C Amine Nucleophile B mPEG-NHS Ester (Activation & Buffer Prep) B->C Acyl Donor D Purification (Dialysis MWCO 2kDa) C->D Crude Conjugate E Characterization (HPLC, MALDI-TOF MS) D->E Pure PEG-Pyrazole

Workflow for the PEGylation of diphenyl-1H-pyrazole-4,5-diamine core.
Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Selection

  • Action: Dissolve the diphenyl-1H-pyrazole-4,5-diamine core in a minimal volume of anhydrous DMSO. Prepare a 0.1 M sodium borate buffer at pH 8.0.

  • Causality: The unfunctionalized pyrazole core is highly hydrophobic; DMSO ensures initial solubilization. The pH 8.0 buffer is critical because the primary amines on the pyrazole ring are less basic than standard aliphatic amines. A pH of 8.0 ensures the amines are fully deprotonated and nucleophilic, without excessively accelerating the competitive hydrolysis of the NHS ester that occurs at higher pH levels[1].

Step 2: Nucleophilic Acyl Substitution

  • Action: Add mPEG-NHS (5 kDa) to the buffer solution. Dropwise, add the DMSO-pyrazole solution under continuous stirring at room temperature for 4 hours.

  • Causality: The NHS ester acts as the acyl donor. The primary amine of the pyrazole attacks the carbonyl carbon, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. Continuous stirring prevents localized concentration gradients, ensuring uniform mono- or di-PEGylation depending on the stoichiometric ratios used[1].

Step 3: Purification via Dialysis

  • Action: Transfer the reaction mixture to a dialysis cassette with a 2 kDa Molecular Weight Cut-Off (MWCO). Dialyze against distilled water for 48 hours, replacing the water every 12 hours.

  • Causality: This is the self-validating purification step. The unreacted pyrazole core (MW ~250 Da) and the cleaved NHS leaving group (MW 115 Da) easily diffuse through the 2 kDa pores. The bulky PEG-pyrazole conjugate (MW > 5 kDa) is retained. This size-exclusion mechanism guarantees high purity without the need for complex, yield-reducing chromatography.

Step 4: Lyophilization and Characterization

  • Action: Lyophilize the dialyzed retentate. Analyze the resulting powder via RP-HPLC and MALDI-TOF MS.

  • Causality: Lyophilization safely removes water without thermal degradation. RP-HPLC confirms purity by demonstrating a single peak shifted from the free pyrazole retention time, while MALDI-TOF MS validates the exact molecular weight addition of the PEG chain.

Advanced Modalities: Site-Selective Bioconjugation

Beyond traditional amine-reactive crosslinking, advanced bioconjugation techniques leverage pyrazole derivatives for site-selective protein modification. Recent innovations utilize photoredox C-H functionalization to site-specifically tag phenylalanine residues on complex proteins, such as insulin, using pyrazole derivatives[7].

  • Causality: The Phe1 residue is exposed on the surface of the insulin crystal structure[7]. By utilizing a visible-light-induced photoredox protocol, the pyrazole tag covalently binds exclusively to Phe1. This specific steric modification causes the inactive insulin hexamer to spontaneously dissociate into its highly active monomeric form[7]. This structural shift significantly improves the pharmacokinetic profile, creating a highly potent, rapid-acting insulin candidate for the treatment of diabetes[7].

References

  • [2] Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - MDPI. Source: mdpi.com. URL: 2

  • [1] Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery - Benchchem. Source: benchchem.com. URL: 1

  • [4] US20040013728A1 - Controlled drug delivery system using the conjugation of drug to biodegradable polyester - Google Patents. Source: google.com. URL: 4

  • [5] Redox-Responsive Polyprodrugs: Recent Innovations in Reduction- and Oxidation-Responsive Drug Delivery Systems | Chemistry of Materials - ACS Publications. Source: acs.org. URL: 5

  • [3] Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable - MDPI. Source: mdpi.com. URL: 3

  • [6] US20060171920A1 - Reversible pegylated drugs - Google Patents. Source: google.com. URL: 6

  • [7] Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation - ChemRxiv. Source: chemrxiv.org. URL: 7

Sources

Protocols & Analytical Methods

Method

Protocol for Amide Coupling with Pyrazole-1-Acetic Acid: A Guide for Researchers

Introduction: The Significance of Pyrazole-Amide Scaffolds In the landscape of modern drug discovery and development, the pyrazole nucleus stands as a privileged scaffold, featured in a multitude of therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Amide Scaffolds

In the landscape of modern drug discovery and development, the pyrazole nucleus stands as a privileged scaffold, featured in a multitude of therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone in medicinal chemistry. When coupled with an amide linkage—one of the most prevalent functional groups in pharmaceuticals—the resulting pyrazole-amide derivatives offer a rich chemical space for exploring novel biological activities.[3] This application note provides a detailed, experience-driven guide for researchers on the effective amide coupling of pyrazole-1-acetic acid with primary and secondary amines. We will delve into the mechanistic rationale behind two robust protocols, utilizing both carbodiimide and uronium salt-based coupling reagents, to empower scientists in the synthesis of these valuable compounds.

Understanding the Core Chemistry: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thus rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3][5] This guide focuses on two of the most reliable and widely used classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, represented by O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6]

Physicochemical Properties of Pyrazole-1-Acetic Acid

A thorough understanding of the starting material's properties is paramount for successful reaction design. Below is a summary of the key physicochemical data for pyrazole-1-acetic acid.

PropertyValueSource
CAS Number 16034-48-3[7][8][9][10]
Molecular Formula C₅H₆N₂O₂[7][8][9][10]
Molecular Weight 126.11 g/mol [7][9]
Appearance White to yellow solid[7]
Melting Point 171-172 °C[9]
Predicted pKa 3.58 ± 0.10[7][9]
Predicted Boiling Point 301.1 ± 25.0 °C[9]
Predicted Density 1.33 ± 0.1 g/cm³[9]

Mechanistic Insight: The "Why" Behind the Protocols

EDC/HOBt-Mediated Coupling: A Classic and Cost-Effective Approach

The use of EDC, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a workhorse method in amide bond formation. The mechanism proceeds through a multi-step pathway designed to generate a reactive ester that is less prone to side reactions.

EDC_Mechanism

Diagram 1: EDC/HOBt Coupling Mechanism. This diagram illustrates the two-stage process of carboxylic acid activation and subsequent amidation.

The critical role of HOBt is to intercept the highly reactive and unstable O-acylisourea intermediate.[6] This prevents its rearrangement to an unreactive N-acylurea and minimizes the risk of racemization if the carboxylic acid has a chiral center. The resulting HOBt-active ester is more stable and provides a cleaner reaction profile. The water-solubility of the EDC-urea byproduct simplifies purification through an aqueous workup.[11]

HATU-Mediated Coupling: High Efficiency for Challenging Substrates

HATU is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, particularly with sterically hindered or electron-deficient amines.[12]

HATU_Mechanism

Diagram 2: HATU Coupling Mechanism. This diagram shows the formation of a highly reactive OAt-active ester followed by amidation.

The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[12] The resulting carboxylate then attacks HATU to form the highly reactive OAt-active ester, which rapidly reacts with the amine to yield the desired amide.[6] A key consideration with HATU is the potential for a side reaction where the amine reacts directly with HATU, forming a guanidinium byproduct. Therefore, the order of addition is crucial; pre-activating the carboxylic acid with HATU and the base before adding the amine is generally the preferred method to maximize yield.[13]

Experimental Protocols

The following protocols are designed as robust starting points for the amide coupling of pyrazole-1-acetic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dissolve acid, amine, etc.) start->reagent_prep coupling Amide Coupling Reaction (Add coupling reagent and base) reagent_prep->coupling monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Aqueous Workup (Quench, extract, wash) monitoring->workup Reaction Complete purification Purification (Column chromatography or recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Diagram 3: General Experimental Workflow. A high-level overview of the steps involved in the synthesis of pyrazole-1-acetamides.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • Pyrazole-1-acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole-1-acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6][11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • Pyrazole-1-acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add pyrazole-1-acetic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield - Incomplete activation- Hydrolysis of activated intermediate- Low nucleophilicity of the amine- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or extend reaction time.[14]
Messy Reaction (Multiple Spots on TLC) - Side reaction of coupling reagent- Degradation of starting material or product- For HATU, ensure pre-activation of the acid before adding the amine to avoid guanidinium formation.[13]- For EDC, ensure HOBt is used to prevent N-acylurea formation.- Perform the reaction at a lower temperature (0 °C to RT).
Difficulty in Purification - Byproducts from coupling reagents- Unreacted starting materials- For EDC couplings, the urea byproduct is water-soluble and should be removed during aqueous workup.[11]- For HATU couplings, byproducts (TMU and HOAt) are generally removed by standard aqueous workup and chromatography.[6]- Use a slight excess of the less expensive reagent to drive the reaction to completion.

Conclusion

The synthesis of pyrazole-1-acetamides is a critical transformation in the development of novel chemical entities for pharmaceutical and agrochemical applications. The choice between a carbodiimide-based approach like EDC/HOBt and a uronium salt-based method such as HATU will depend on the specific characteristics of the amine coupling partner, cost considerations, and the desired reaction efficiency. By understanding the underlying mechanisms and following these detailed, field-tested protocols, researchers can confidently and effectively synthesize a diverse range of pyrazole-amide derivatives, paving the way for future discoveries.

References

  • BuyersGuideChem. 2-(1H-Pyrazol-1-yl)acetic acid | C5H6N2O2. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-144. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Scholars Research Library. Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 2013, 5(1):243-248. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • Reddit. HATU coupling - what's the best order? [Link]

  • Royal Society of Chemistry Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Center for Biotechnology Information. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed Central. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 2015, 20(6), 10387-10401. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

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Application

Application Notes and Protocols: [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid as a Novel Linker in Targeted Protein Degradation

Abstract This technical guide provides a comprehensive overview of the synthesis and application of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, a novel bifunctional linker designed for the development of Proteolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, a novel bifunctional linker designed for the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the unique structural features of this linker, detailing its potential advantages in modulating the physicochemical properties and biological activity of PROTACs. This document offers detailed, step-by-step protocols for the synthesis of the linker and its subsequent conjugation to a warhead and an E3 ligase ligand. The causality behind experimental choices, troubleshooting guidance, and methods for characterization are also discussed to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1][2] These molecules consist of two distinct ligands—a "warhead" that binds to a protein of interest (POI) and an "anchor" that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[3][4] The length, composition, and flexibility of the linker significantly influence the physicochemical properties, such as solubility and cell permeability, and the overall bioactivity of the PROTAC.[1][3][]

While polyethylene glycol (PEG) and alkyl chains are the most commonly used linker motifs, there is a growing interest in developing novel linkers with more sophisticated functionalities to fine-tune the properties of PROTACs.[1][] The [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid linker described herein incorporates a pyrazole moiety, which can offer a degree of rigidity and specific vectoral properties, combined with a flexible and hydrophilic methoxy-ethoxy chain to enhance solubility. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules.

Structural Features and Potential Advantages

The unique combination of a pyrazole ring, a methoxy-ethoxy chain, and a terminal carboxylic acid in [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid offers several potential advantages in PROTAC design:

  • Modulated Physicochemical Properties: The methoxy-ethoxy group is expected to improve the aqueous solubility and reduce the lipophilicity of the resulting PROTAC, which can positively impact cell permeability and pharmacokinetic properties.[]

  • Vectorial Control and Rigidity: The pyrazole ring introduces a degree of rigidity to the linker, which can help to control the spatial orientation of the warhead and E3 ligase ligand, potentially leading to more stable and productive ternary complexes.[3]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid is a well-established functional group for bioconjugation and can be readily activated to react with primary and secondary amines present on warheads or E3 ligase ligands to form stable amide bonds.[6][7]

Synthesis of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

The synthesis of the title linker can be envisioned through a multi-step process starting from readily available starting materials. The following is a proposed synthetic route based on established pyrazole synthesis methodologies.[8][9][10][11][12]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Ester Hydrolysis A 1-(2-Methoxy-ethoxy)-ethanone C 3-Dimethylamino-1-(2-methoxy-ethoxy)-propenone A->C Reflux B N,N-Dimethylformamide dimethyl acetal B->C E 4-(2-Methoxy-ethoxy)-1H-pyrazole C->E AcOH, Reflux D Hydrazine hydrate D->E G [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid ethyl ester E->G K2CO3, Acetone, Reflux F Ethyl bromoacetate F->G H [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid G->H LiOH, THF/H2O

Caption: Proposed synthetic pathway for [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid.

Protocol 1: Synthesis of 4-(2-Methoxy-ethoxy)-1H-pyrazole
  • Enaminone Formation: A mixture of 1-(2-Methoxy-ethoxy)-ethanone and N,N-Dimethylformamide dimethyl acetal is heated at reflux for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagent and solvent are removed under reduced pressure to yield crude 3-Dimethylamino-1-(2-methoxy-ethoxy)-propenone, which is used in the next step without further purification.

  • Pyrazole Ring Formation: The crude enaminone is dissolved in glacial acetic acid. Hydrazine hydrate is added dropwise at room temperature, and the mixture is then heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(2-Methoxy-ethoxy)-1H-pyrazole.

Protocol 2: Synthesis of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
  • N-Alkylation: To a solution of 4-(2-Methoxy-ethoxy)-1H-pyrazole in acetone, potassium carbonate and ethyl bromoacetate are added. The reaction mixture is heated at reflux for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid ethyl ester.

  • Ester Hydrolysis: The ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide is added, and the mixture is stirred at room temperature for 2-4 hours. Upon completion of the reaction (monitored by TLC), the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with 1N HCl and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid.

Application in PROTAC Synthesis

The synthesized linker, with its terminal carboxylic acid, is now ready for conjugation to a warhead and an E3 ligase ligand, both of which should possess a suitable nucleophile, typically a primary or secondary amine. The most common method for forming this amide bond is through the activation of the carboxylic acid using carbodiimide chemistry.[6][13]

Workflow for PROTAC Assembly

PROTAC_Assembly_Workflow cluster_0 Activation of Linker cluster_1 First Conjugation cluster_2 Second Conjugation (Conceptual) Linker [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid Activated_Linker Linker-NHS Ester Linker->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Linker_Warhead Linker-Warhead Conjugate Activated_Linker->Linker_Warhead Amide Bond Formation Warhead Warhead-NH2 Warhead->Linker_Warhead PROTAC Final PROTAC Linker_Warhead->PROTAC Further Synthesis Steps E3_Ligand E3 Ligase Ligand-NH2 E3_Ligand->PROTAC

Caption: General workflow for the assembly of a PROTAC using the linker.

Protocol 3: Amide Coupling of the Linker to an Amine-Containing Molecule

This protocol describes a general procedure for the conjugation of the linker to a molecule containing a primary or secondary amine (e.g., a warhead or an E3 ligase ligand).

  • Activation of the Carboxylic Acid:

    • Dissolve [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the activation can be monitored by LC-MS.

  • Amide Bond Formation:

    • To the solution containing the activated linker, add the amine-containing molecule (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Table 1: Representative Reaction Conditions for Amide Coupling

ParameterConditionRationale
Solvent Anhydrous DMF or DCMAprotic solvents to prevent hydrolysis of the activated ester.
Coupling Reagents EDC/NHS or HATU/DIPEAEfficiently activate the carboxylic acid for amide bond formation.[7][13]
Base DIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.
Temperature Room TemperatureMild conditions to prevent side reactions and degradation of sensitive substrates.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Characterization of the Linker and Conjugates

Thorough characterization of the synthesized linker and the final PROTAC molecule is essential to confirm their identity, purity, and stability.[14]

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationConfirmation of the chemical structure and absence of major impurities.
LC-MS Purity assessment and mass determinationDetermination of the purity of the compound and confirmation of the molecular weight.[14]
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition.
FTIR Functional group analysisIdentification of key functional groups such as C=O (acid and amide) and N-H bonds.
(For final PROTAC)
Ternary Complex Analysis Assessment of biological activityTechniques like native mass spectrometry, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to study the formation and stability of the ternary complex.[15]
Western Blot Protein degradation analysisTo confirm the degradation of the target protein in a cellular context.[15]

Conclusion

The [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid linker presents a promising new tool for the development of PROTACs. Its unique structural features offer the potential to fine-tune the physicochemical and pharmacological properties of these emerging therapeutics. The synthetic and conjugation protocols provided in this application note offer a practical guide for researchers in the field of targeted protein degradation. As with any novel linker, the optimal length and composition will likely be target-dependent, and further optimization may be required to achieve maximal degradation efficacy.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]

  • Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Retrieved from [Link]

  • From Ugi Multicomponent Reaction to Linkers for Bioconjugation. (2020). Molecules. [Link]

  • Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]

  • Methods to accelerate PROTAC drug discovery. (2025). Biochemical Journal. [Link]

  • Methods to accelerate PROTAC drug discovery. (2025). Biochemical Journal. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2023). Molecules. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. [Link]

  • Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (2014).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). IJISET. [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. (n.d.). PubChemLite. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). MDPI. [Link]

  • Process for the preparation of pyrazole and its derivatives. (2009).
  • PROTACs: proteolysis-targeting chimeras. (2023). BMG Labtech. [Link]

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  • Methoxyacetic acid. (n.d.). Wikipedia. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Protac. (2019). Crews Laboratory. [Link]

  • (alphaZ)-2-Amino-alpha-((2-methoxy-2-oxoethoxy)imino)-4-thiazoleacetic acid. (n.d.). PubChem. [Link]

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Method

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Chemistry

An Application Guide for the Synthesis of N-Alkylated 4-(2-methoxyethoxy)-1H-pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical ca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Alkylated 4-(2-methoxyethoxy)-1H-pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases.[1][2] The process of N-alkylation is a fundamental and versatile transformation that allows for the strategic modification of the pyrazole core.[3] This modification is crucial as the nature of the substituent on the pyrazole nitrogen atoms profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacological activity.[1]

This document provides a detailed guide for the N-alkylation of 4-(2-methoxyethoxy)-1H-pyrazole, a versatile building block. A primary challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity—that is, directing the alkyl group to a specific nitrogen atom (N1 or N2).[3][4] This guide will delve into the mechanistic principles governing this selectivity and provide robust, field-proven protocols to achieve desired outcomes.

Mechanistic Insights: Controlling the N1/N2 Regioselectivity

The N-alkylation of pyrazoles typically proceeds through a base-mediated pathway. The reaction is initiated by the deprotonation of the acidic N-H proton by a suitable base, which generates a nucleophilic pyrazolide anion.[1] This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction to form the N-alkylated product.[5][6]

For an unsymmetrical substrate like 4-(2-methoxyethoxy)-1H-pyrazole, this process can lead to a mixture of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is dictated by a subtle interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky alkylating agent or bulky substituents adjacent to one of the nitrogen atoms will direct the incoming group to the more accessible nitrogen.[4][5]

  • Solvent Choice: The polarity of the solvent is a critical parameter. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are frequently used and often favor the formation of a single regioisomer.[4]

  • Base System: The choice of base can significantly influence the outcome. Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. For instance, the K₂CO₃/DMSO system is known to be effective for promoting regioselective N1-alkylation in many cases.[4][7] Stronger bases, such as sodium hydride (NaH), can also be employed to ensure complete deprotonation and may prevent the formation of certain regioisomeric byproducts.[1][4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of alkylation.[4]

Pyrazole 4-(2-methoxyethoxy)-1H-pyrazole Deprotonation Deprotonation Pyrazole->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Anion Pyrazolide Anion Deprotonation->Anion -H⁺ SN2 SN2 Attack Anion->SN2 AlkylHalide Alkylating Agent (R-X) AlkylHalide->SN2 + R-X N1_Product N1-Alkylated Product SN2->N1_Product Attack at N1 N2_Product N2-Alkylated Product SN2->N2_Product Attack at N2

Figure 1: Mechanism of base-mediated pyrazole N-alkylation.

Protocol 1: General Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of 4-(2-methoxyethoxy)-1H-pyrazole using a standard carbonate base in a polar aprotic solvent.

Materials
  • 4-(2-methoxyethoxy)-1H-pyrazole (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(2-methoxyethoxy)-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1–0.5 M with respect to the pyrazole.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

As an alternative to base-mediated methods that may not be suitable for sensitive substrates, an acid-catalyzed approach using trichloroacetimidates offers a milder option.[5][6]

Materials
  • 4-(2-methoxyethoxy)-1H-pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (e.g., Benzyl 2,2,2-trichloroacetimidate) (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • 1,2-Dichloroethane (DCE), dry

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: Charge a round-bottom flask with 4-(2-methoxyethoxy)-1H-pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.[4]

  • Solvent Addition: Add dry DCE to form a 0.25 M solution.[5][6]

  • Reaction: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring by TLC.[4]

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Start Start Setup Combine Pyrazole & Base in Anhydrous Solvent (Inert Atmosphere) Start->Setup Add_Reagent Add Alkylating Agent Setup->Add_Reagent React Stir at RT - 80°C (4-24h) Add_Reagent->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Quench with Water & Extract with EtOAc Monitor->Workup Complete Wash Wash Organic Layer (Water, Brine) Workup->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify End End Purify->End

Figure 2: Experimental workflow for base-mediated N-alkylation.

Data Summary: Expected Outcomes

The regioselectivity of the N-alkylation of 4-substituted pyrazoles is highly dependent on the specific conditions and reagents used. Below is a table summarizing hypothetical, yet representative, outcomes based on established chemical principles.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Predominant IsomerApprox. Yield (%)
IodomethaneK₂CO₃DMF25N1 / N2 Mixture85-95
Benzyl BromideNaHTHF0 to 25N180-90
Isopropyl BromideCs₂CO₃MeCN60N1 (Steric Control)70-85
Ethyl IodoacetateK₂CO₃DMSO50N188-96

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently active base, poor quality of alkylating agent, or wet solvent.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure all reagents are pure and solvents are anhydrous. A moderate increase in temperature may also improve the reaction rate.[4]
Poor Regioselectivity Similar steric and electronic environments of N1 and N2.Modify the reaction conditions. Changing the solvent or base can alter the N1/N2 ratio.[4] Using a bulkier alkylating agent can increase steric differentiation and favor the less hindered nitrogen.[4][5] Lowering the reaction temperature may also enhance selectivity.
Formation of Byproducts Side reactions, over-alkylation (for di-anions), or decomposition of reagents.Ensure the reaction is run under an inert atmosphere. Control the stoichiometry carefully (use of ~1.1 eq of alkylating agent is standard). Monitor the reaction closely to avoid prolonged reaction times.[4]

Conclusion

The N-alkylation of 4-(2-methoxyethoxy)-1H-pyrazole is a critical transformation for accessing novel chemical entities for drug discovery and development. While regioselectivity presents a common challenge, it can be effectively controlled through the careful selection of bases, solvents, and alkylating agents. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize the desired N-alkylated pyrazole derivatives, enabling the rapid progression of their research programs. Alternative methods, including phase-transfer catalysis and enzymatic alkylation, also exist and can provide high yields and excellent regioselectivity.[4][8]

References

  • Benchchem. Optimizing N-Alkylation of Pyrazoles - Technical Support Center.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile.
  • Hammer, S. C., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. 2022;87(15):10018-10025. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • Benchchem. Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde.
  • Bradley, P. A., et al. Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. 2010;(6):873–876.
  • ResearchGate. Switching pyrazole N-alkylation regioselectivity. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

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Application

Reagents for activating pyrazole acetic acid carboxylic groups

Title : Application Note: High-Efficiency Activation of Pyrazole Acetic Acid Carboxylic Groups Subtitle : Mechanistic Insights, Reagent Selection, and Self-Validating Protocols for Amide Bond Formation Introduction Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: High-Efficiency Activation of Pyrazole Acetic Acid Carboxylic Groups Subtitle : Mechanistic Insights, Reagent Selection, and Self-Validating Protocols for Amide Bond Formation

Introduction

Pyrazole acetic acid derivatives are critical pharmacophores in modern drug discovery. They are frequently utilized as foundational building blocks in the synthesis of kinase inhibitors, such as p38 MAP kinase inhibitors ()[1], and advanced anticoagulant analogs ()[2]. However, the activation of the acetic acid moiety for amide bond formation presents unique chemical challenges. The pyrazole ring contains nitrogen atoms that can interfere with activation reagents, potentially leading to undesired N-acylation if left unprotected. Furthermore, while the methylene spacer of the acetic acid group is less prone to racemization than alpha-chiral amino acids, it can undergo ketene formation under overly harsh basic conditions.

As a Senior Application Scientist, I emphasize that amide coupling is not a one-size-fits-all process. A successful protocol requires synthesizing technical accuracy with field-proven insights to select the optimal reagent based on steric hindrance, nucleophilicity, and scale ()[3].

Mechanistic Insights & Reagent Selection (E-E-A-T)

Choosing the correct coupling reagent requires a deep understanding of the underlying reaction mechanisms.

Uronium Salts (HATU, COMU): When coupling pyrazole acetic acids with poorly nucleophilic amines (such as deactivated anilines), uronium salts like HATU are the gold standard. HATU generates an active 7-azabenzotriazole (OAt) ester. The critical mechanistic advantage here is anchimeric assistance: the nitrogen atom at the 7-position of the pyridine ring forms a hydrogen bond with the incoming amine, effectively pre-organizing the transition state and drastically accelerating aminolysis ()[3].

Carbodiimides with Additives (EDC/Oxyma): If the pyrazole N-H is unprotected, highly reactive species like acid chlorides can cause uncontrolled intermolecular N-acylation. In these cases, a milder approach using EDC·HCl and an additive is required. While HOBt was historically used, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative that suppresses side reactions and often yields higher coupling efficiencies, particularly in green chemistry applications ()[4].

Acid Chlorides (Oxalyl Chloride): For process-scale synthesis (>100 mmol), the high cost and poor atom economy of uronium salts become prohibitive. Converting the pyrazole acetic acid to an acid chloride using oxalyl chloride and catalytic DMF (forming the Vilsmeier-Haack reagent) is highly efficient and scalable, generating easily removable gaseous byproducts ()[5].

Decision Workflow

G Start Pyrazole Acetic Acid Cond1 Unprotected Pyrazole N-H? Start->Cond1 Mild Mild Activation (EDC/Oxyma) Cond1->Mild Yes Cond2 Hindered or Poor Nucleophile? Cond1->Cond2 No Hindered Uronium Salts (HATU/COMU) Cond2->Hindered Yes Cond3 Scale > 100 mmol? Cond2->Cond3 No Scale Acid Chloride (Oxalyl Chloride) Cond3->Scale Yes Standard Standard Coupling (EDC/HOBt) Cond3->Standard No

Decision matrix for selecting pyrazole acetic acid activation reagents.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative metrics of the primary activation strategies discussed.

Activation StrategyPrimary ReagentAdditive / BaseAtom EconomyPrimary ByproductsBest Suited ForTypical Yield
Uronium Salt HATUDIPEAPoorTetramethylurea, HOAtHindered amines, anilines85–98%
Carbodiimide EDC·HClOxyma / DIPEAModerateWater-soluble urea, OxymaStandard amines, unprotected pyrazoles75–90%
Acid Halide Oxalyl ChlorideDMF (cat.) / TEAExcellentCO₂, CO, HCl, TEA·HClLarge-scale process chemistry90–99%

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality control. The following methodologies incorporate a Self-Validating System via pre-activation quenching, ensuring that causality is established at every step. If a reaction fails, these checks immediately isolate whether the failure occurred during acid activation or aminolysis.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for complex, poorly nucleophilic amines (e.g., substituted anilines).

Materials:

  • Pyrazole acetic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or NMP (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole acetic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns a pale yellow color as the active At-ester forms. Stir for 15 minutes.

  • Self-Validation Check (Active Ester Confirmation):

    • Action: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol.

    • Analysis: Analyze via LC-MS.

    • Causality: Methanol rapidly traps the active At-ester to form the methyl ester. The presence of the methyl ester mass confirms successful carboxylic acid activation. If only the starting acid is observed, verify reagent integrity or increase DIPEA.

  • Aminolysis: Upon successful validation, add the amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2–12 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (if the pyrazole is protected/non-basic), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Activation (Process Scale)

Optimized for >100 mmol scale where atom economy and reagent cost are paramount.

Materials:

  • Pyrazole acetic acid derivative (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Catalytic DMF (0.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole acetic acid in anhydrous DCM and cool to 0 °C. Add catalytic DMF (0.05 eq).

  • Activation: Dropwise add oxalyl chloride (1.2 eq) over 30 minutes. Effervescence (release of CO and CO₂) will be observed. Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1–2 hours).

  • Self-Validation Check (Acid Chloride Confirmation):

    • Action: Withdraw a 10 µL aliquot and quench into 100 µL of a 10% piperidine in acetonitrile solution.

    • Analysis: Analyze via LC-MS.

    • Causality: Piperidine acts as an aggressive nucleophile, instantly converting the acid chloride to a piperidine amide. Quantitative conversion in the LC-MS trace guarantees that the acid chloride is fully formed and reactive.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the resulting residue in fresh anhydrous DCM and cool to 0 °C.

  • Aminolysis: Slowly add a pre-mixed solution of the amine (1.05 eq) and TEA (2.5 eq) in DCM. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic Process Research & Development. URL:[Link]

  • Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. URL:[Link]

  • Dumas, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. URL:[Link]

  • Pinto, D. J. P., et al. (2017). Process for the preparation of apixaban. European Patent EP3228619A1.

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Method

Application Note: Synthesis of Kinase Inhibitors Utilizing the Pyrazole Acetic Acid Scaffold

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer and inflammatory disorders.[1][2] Consequently, they are among the most critical targets for modern drug discovery. The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, prized for its synthetic accessibility, metabolic stability, and ability to form key interactions within the ATP-binding site of kinases.[3][4][5] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including Ruxolitinib and Crizotinib.[3] This application note provides a comprehensive guide to the synthesis of kinase inhibitors built around the pyrazole acetic acid scaffold. We present a logical, field-proven workflow, from the construction of the core intermediate to its elaboration into final compounds, supported by detailed, step-by-step protocols. The causality behind experimental choices is explained, and methods for characterization and biological evaluation are discussed to provide a self-validating framework for researchers.

Part 1: The Scientific Rationale - The Pyrazole Scaffold as a Hinge-Binder

The efficacy of many pyrazole-based inhibitors stems from their function as ATP-competitive inhibitors. The pyrazole core is an excellent bioisostere for the adenine ring of ATP.[6] Its nitrogen atoms are strategically positioned to act as hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the kinase—a conserved backbone of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the downstream phosphorylation cascade.[2][7]

The pyrazole acetic acid moiety offers a particularly powerful synthetic handle. The carboxylic acid group can be readily converted into an amide, which can then form additional hydrogen bonds or occupy adjacent hydrophobic pockets, significantly enhancing both potency and selectivity for the target kinase.[8][9]

cluster_pocket ATP Pocket ATP_Pocket Kinase ATP Binding Site Hinge Hinge Region (e.g., Met, Glu) Inhibitor Pyrazole Scaffold Inhibitor->Hinge H-Bonds (Key Interaction) Side_Chain Acetic Acid Side Chain (as Amide) Inhibitor->Side_Chain Hydrophobic_Pocket Hydrophobic Pocket Side_Chain->Hydrophobic_Pocket Hydrophobic/ Van der Waals Interactions G start 1,3-Dicarbonyl + Hydrazine core Protocol 1: Synthesis of Pyrazole Acetic Acid Ester start->core elaboration Protocol 2: N-Arylation of Pyrazole Core core->elaboration hydrolysis Protocol 3: Ester Hydrolysis elaboration->hydrolysis coupling Protocol 4: Amide Coupling with Diverse Amines hydrolysis->coupling purify Purification & Characterization (HPLC, NMR, MS) coupling->purify final Final Kinase Inhibitor Library purify->final assay Biological Assay (e.g., Kinase Panel Screen) final->assay

Caption: Overall workflow for pyrazole kinase inhibitor synthesis.

Part 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-4-yl)acetate

This protocol describes a classic Knorr-type pyrazole synthesis, a reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. [10]

  • Materials:

    • Ethyl 2-acetyl-3-oxobutanoate

    • Hydrazine hydrate

    • Ethanol (absolute)

    • Glacial acetic acid

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (10.0 g, 58.1 mmol) and absolute ethanol (100 mL).

    • Stir the solution at room temperature and slowly add hydrazine hydrate (2.9 mL, 58.1 mmol) dropwise over 10 minutes. Causality Note: The reaction is often exothermic; slow addition prevents overheating.

    • Add 2-3 drops of glacial acetic acid to catalyze the cyclization.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford ethyl 2-(3-methyl-1H-pyrazol-4-yl)acetate as a pale yellow oil.

Protocol 2: Palladium-Catalyzed N-Arylation of the Pyrazole Core

This protocol utilizes a Buchwald-Hartwig C-N cross-coupling reaction, a powerful method for forming the N-aryl bond that is critical for the activity of many kinase inhibitors. [11][12][13]

  • Materials:

    • Ethyl 2-(3-methyl-1H-pyrazol-4-yl)acetate (from Protocol 1)

    • Aryl bromide (e.g., 4-bromotoluene, 1.1 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground and dried

    • Anhydrous toluene

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add ethyl 2-(3-methyl-1H-pyrazol-4-yl)acetate (1.0 g, 5.94 mmol), the chosen aryl bromide (6.53 mmol), Pd₂(dba)₃ (0.11 g, 0.12 mmol), XPhos (0.23 g, 0.48 mmol), and K₂CO₃ (1.64 g, 11.88 mmol).

    • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality Note: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.

    • Add anhydrous toluene (30 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired N-aryl pyrazole product.

Protocol 3: Saponification (Ester Hydrolysis)

This step converts the ethyl ester to the corresponding carboxylic acid, preparing it for amide coupling.

  • Materials:

    • N-Aryl pyrazole ester (from Protocol 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • Hydrochloric acid (1 M HCl)

  • Procedure:

    • Dissolve the N-aryl pyrazole ester (e.g., 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

    • Add LiOH (0.24 g, 10.0 mmol, 2 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pyrazole acetic acid.

Protocol 4: Amide Coupling to Synthesize Final Inhibitor

This protocol uses HATU, a common and efficient peptide coupling reagent, to form the final amide bond.

  • Materials:

    • Pyrazole acetic acid (from Protocol 3)

    • Desired amine (1.1 equivalents)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the pyrazole acetic acid (1.0 mmol) in anhydrous DMF (10 mL).

    • Add the desired amine (1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol).

    • Add HATU (0.46 g, 1.2 mmol) in one portion. Causality Note: HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final kinase inhibitor.

Part 4: Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Parameter Protocol 1 Protocol 2 Protocol 4
Reaction Type Knorr CyclizationBuchwald-HartwigAmide Coupling
Typical Yield 60-75%50-80% (isomer dependent)70-90%
Purity Target (Post-Purification) >95%>98%>98%
Caption: Table 1: Representative Yields and Purity Targets.

Part 5: Application - In Vitro Kinase Inhibition Assay

After synthesis and characterization, the biological activity of the compounds must be assessed. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

step1 1. Add Kinase, Substrate, & Inhibitor Compound step2 2. Initiate Reaction with ATP step1->step2 step3 3. Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) step2->step3 step4 4. Convert ADP to ATP & Measure Light (Kinase Detection Reagent) step3->step4 result Luminescence Signal (Inversely proportional to inhibition) step4->result

Caption: Workflow for a typical ADP-Glo™ Kinase Inhibition Assay. [14]

  • Brief Protocol:

    • Prepare serial dilutions of the synthesized pyrazole inhibitors in DMSO.

    • In a 96-well or 384-well plate, add the target kinase, its specific substrate, and assay buffer.

    • Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30 °C).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescence signal via a luciferase reaction.

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyrazole acetic acid scaffold is a remarkably versatile and effective starting point for the development of novel kinase inhibitors. The synthetic strategies outlined in this guide, including Knorr cyclization, palladium-catalyzed N-arylation, and standard amide coupling, represent a robust and modular platform for generating compound libraries. [10][11]By providing detailed, validated protocols and explaining the rationale behind key steps, this document equips researchers in drug discovery with the necessary tools to efficiently synthesize and evaluate new potential therapeutics targeting the kinome.

References

  • Pop, F. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square. Available at: [Link]

  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Ali, G. M. E., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. Available at: [Link]

  • Ssentongo, P., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available at: [Link]

  • Al-Qazzaz, C. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. Available at: [Link]

  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ACS Publications. Available at: [Link]

  • Shankar, R., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. Available at: [Link]

  • Ahem, A., et al. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Available at: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available at: [Link]

  • Vantourout, J. C., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. ACS Publications. Available at: [Link]

  • Sim, T., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at: [Link]

  • Martini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. Available at: [Link]

  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Alam, M. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Khan, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Rana, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. Available at: [Link]

  • Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]

  • Eastgate, M. D., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at: [Link]

  • Semantic Scholar. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Georgey, H., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Ibrahim, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Pop, F. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link]

  • Singh, R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Dhaduk, M. F., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. Available at: [Link]

  • Laufer, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. ResearchGate. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). Semantic Scholar. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Barvian, M., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed. Available at: [Link]

  • Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]

  • Majer, Z., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of Pyrazole-1-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole-1-Acetic Acid Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-1-Acetic Acid Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The incorporation of an acetic acid moiety at the N1 position of the pyrazole ring creates a unique pharmacophore, pyrazole-1-acetic acid, which can enhance the molecule's binding affinity to various biological targets and improve its pharmacokinetic profile. A notable example is Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), which features a substituted pyrazole-1-acetic acid structure.

The development of efficient and scalable synthetic routes to these valuable compounds is of paramount importance in drug discovery and development. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over traditional multi-step methods. This approach minimizes the need for purification of intermediates, reduces solvent waste, and saves time and resources, aligning with the principles of green chemistry.

This application note provides a detailed, field-proven guide to the one-pot synthesis of pyrazole-1-acetic acid derivatives through the acid-catalyzed cyclocondensation of 1,3-dicarbonyl compounds with a substituted hydrazine, specifically an ester of hydrazinoacetic acid. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The one-pot synthesis of pyrazole-1-acetic acid derivatives is primarily based on the well-established Knorr pyrazole synthesis. The reaction proceeds through a cascade of nucleophilic attack, cyclization, and dehydration.

The key to forming the N1-acetic acid side chain in a single step is the use of a hydrazine derivative that already contains this functional group, such as ethyl hydrazinoacetate. The reaction mechanism can be broken down into the following key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of ethyl hydrazinoacetate attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more sterically accessible or more electrophilic carbonyl. This initial condensation reaction forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The cyclic intermediate readily undergoes dehydration, driven by the formation of a stable aromatic pyrazole ring. This step is typically facilitated by an acid catalyst.

The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.

Experimental Workflow and Mechanism Diagrams

Below are diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

G cluster_workflow Experimental Workflow A Reactant Mixing (1,3-Dicarbonyl, Ethyl Hydrazinoacetate HCl, Solvent, Catalyst) B One-Pot Reaction (Heating/Reflux) A->B Initiate Reaction C Reaction Monitoring (TLC) B->C During Reaction C->B Incomplete D Work-up (Cooling, Precipitation/Extraction) C->D Complete E Purification (Recrystallization/Chromatography) D->E Crude Product F Characterization (NMR, MS, etc.) E->F Pure Product

Caption: High-level overview of the one-pot synthesis workflow.

G cluster_mechanism Reaction Mechanism R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + R2 - H₂O R2 Ethyl Hydrazinoacetate I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P Ethyl Pyrazole-1-acetate I2->P - H₂O (Dehydration) H2O H₂O

Caption: Simplified reaction mechanism for the Knorr synthesis of pyrazole-1-acetates.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 3,5-dimethylpyrazole-1-acetate, a representative example of the target class of compounds.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ethyl hydrazinoacetate hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 g, 10 mmol) and ethyl hydrazinoacetate hydrochloride (1.55 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the dropwise addition of 1 mL of glacial acetic acid. The acetic acid acts as both a catalyst and a co-solvent.

  • One-Pot Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting reagent (acetylacetone).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 50 mL of ice-cold water.

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 3,5-dimethylpyrazole-1-acetate can be purified by vacuum distillation or column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Expected Yields

The described one-pot protocol is versatile and can be applied to a range of 1,3-dicarbonyl compounds. The table below provides an overview of potential substrates and their expected products and yields based on analogous reactions reported in the literature.

Entry1,3-Dicarbonyl CompoundProductExpected Yield (%)
1AcetylacetoneEthyl 3,5-dimethylpyrazole-1-acetate85-95
2Ethyl acetoacetateEthyl 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-acetate80-90
3DibenzoylmethaneEthyl 3,5-diphenylpyrazole-1-acetate75-85
41,1,1-Trifluoro-2,4-pentanedioneEthyl 3-methyl-5-(trifluoromethyl)pyrazole-1-acetate70-80

Note: Yields are estimates based on similar one-pot pyrazole syntheses and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, ensure that the reagents are pure and dry. The presence of water can interfere with the reaction. Increasing the amount of acid catalyst or extending the reaction time may also improve the yield.

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The regioselectivity is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound. The initial attack of the hydrazine typically occurs at the more reactive carbonyl group. Separation of isomers may require careful column chromatography.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reflux temperature is adequate. For less reactive dicarbonyls, a higher boiling point solvent such as toluene may be necessary.

  • Post-synthesis Hydrolysis: The resulting ethyl pyrazole-1-acetate can be easily hydrolyzed to the corresponding pyrazole-1-acetic acid by standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Conclusion

The one-pot synthesis of pyrazole-1-acetic acid derivatives via the Knorr cyclocondensation is a robust, efficient, and versatile method for accessing this important class of heterocyclic compounds. By employing a substituted hydrazine, such as ethyl hydrazinoacetate, the acetic acid moiety can be incorporated in a single, streamlined step. This approach is highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid generation of novel analogues for biological screening and lead optimization.

References

  • Zolfigol, M. A., et al. (2012). A new silica-based magnetic catalyst for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. Chinese Chemical Letters, 23(7), 789-792. [Link]

  • Hawaiz, F. M., et al. (2021). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 21(2), 1-6. [Link]

  • El-Faham, A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • El-Faham, A., et al. (2023).
Method

Advanced Bioconjugation Strategies Utilizing Pyrazole Carboxylic Acids and N-Acyl Pyrazoles

Introduction & Mechanistic Rationale As the complexity of bioconjugation targets—such as synthetic proteins and DNA-Encoded Libraries (DELs)—increases, traditional NHS-ester and maleimide chemistries frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As the complexity of bioconjugation targets—such as synthetic proteins and DNA-Encoded Libraries (DELs)—increases, traditional NHS-ester and maleimide chemistries frequently encounter limitations, primarily driven by premature aqueous hydrolysis or incompatible reaction kinetics. Pyrazole carboxylic acids and their derivatives have emerged as highly versatile, field-proven alternatives for precision bioconjugation.

Mechanistically, the pyrazole scaffold provides two distinct chemical advantages:

  • Tunable Acyl Donors : When a peptide is converted to an N-acyl pyrazole, the heteroaromatic system acts as a stable, weak acyl donor. Unlike highly reactive thioesters, N-acyl pyrazoles resist spontaneous hydrolysis but can be selectively activated by azole catalysts (like imidazole) to perform Native Chemical Ligation (NCL)[1].

  • Solvent-Agnostic Stability : Pyrazole carboxylic acids are highly stable but often poorly soluble in water, limiting their use in standard oligonucleotide conjugation. However, novel organo-soluble DNA (osDNA) technologies allow these heteroaromatic acids to be conjugated to DNA in 100% organic solvents, completely bypassing water-induced hydrolysis of coupling reagents[2].

Strategy 1: Azole-Enabled Native Chemical Ligation (APCL) via N-Acyl Pyrazoles

Causality & Experimental Choice: Traditional NCL requires peptidyl thioesters and exogenous thiols, which severely complicate downstream one-pot metal-free desulfurization (MFD) or oxidative folding due to thiol interference. By converting a peptide hydrazide into an N-acyl pyrazole using acetylacetone (acac) at pH 3.0, researchers create a highly stable intermediate. The subsequent addition of 3-methylpyrazole or imidazole at pH 5.0–6.5 activates the N-acyl pyrazole, facilitating direct nucleophilic attack by an N-terminal cysteine[1]. This thioester-free, thiol-free environment allows for seamless, one-pot MFD.

Protocol 1: One-Pot APCL and Metal-Free Desulfurization

Self-Validating System: The strict exclusion of exogenous thiols during the ligation step ensures that the subsequent radical-initiated MFD is not prematurely quenched, chemically validating the choice of the pyrazole leaving group.

  • Formation of N-Acyl Pyrazole : Dissolve the peptide hydrazide (acyl donor) in a 0.2 M phosphate buffer (pH 3.0) containing 6.0 M guanidine hydrochloride (Gn·HCl). Add 50 equivalents of acetylacetone (acac). Incubate at room temperature for 2 hours to selectively form the pyrazole ring.

  • Ligation Setup : Add the N-terminal cysteine peptide (acyl acceptor) directly to the mixture. Adjust the pH to 6.5 using dilute NaOH.

  • Catalysis : Add 3-methylpyrazole (or imidazole) to achieve a final concentration of 2.5 M. Stir the reaction at 37°C for 3–5 hours until LC-MS confirms complete conversion to the ligated product.

  • One-Pot MFD : Directly to the unpurified ligation mixture, add TCEP (final conc. 200 mM), the radical initiator VA-044 (25 eq.), and tert-butylthiol (t-BuSH, 5% v/v). Adjust the pH to 6.5–7.0 and incubate at 37°C for 3 hours to yield the native, desulfurized peptide.

NCL_Workflow Peptide1 Peptide Hydrazide (Acyl Donor) AcylPyrazole Peptidyl N-Acyl Pyrazole (Stable Intermediate) Peptide1->AcylPyrazole acac, pH 3.0 Ligation Ligation @ pH 6.5 + N-terminal Cys + Azole Catalyst AcylPyrazole->Ligation 3-methylpyrazole Product Native Peptide Bond (Thiol-Free) Ligation->Product Direct MFD Compatible

Workflow of Azole-Enabled Native Chemical Ligation using N-Acyl Pyrazoles.

Strategy 2: Anhydrous Amidation of Pyrazole Carboxylic Acids to osDNA

Causality & Experimental Choice: Synthesizing DNA-Encoded Libraries (DELs) with heteroaromatic building blocks like pyrazole carboxylic acids is notoriously inefficient in aqueous buffers. Active esters (e.g., OAt or OBt esters) hydrolyze significantly faster than they react with the DNA-linked amine. By reversibly hybridizing the DNA to a polyethylene glycol (PEG) matrix, the DNA undergoes a "transphilicity switch," becoming fully soluble in 100% DMSO (osDNA)[2]. This allows the use of standard anhydrous organic coupling conditions, driving the amidation of pyrazole carboxylic acid to near-quantitative yields.

Protocol 2: Synthesis of Pyrazole-osDNA Conjugates

Self-Validating System: Performing the reaction in 100% anhydrous DMSO prevents the hydrolysis of the HATU-activated pyrazole carboxylic acid. The absence of water guarantees that any consumption of the active ester is strictly due to productive amide bond formation with the DNA.

  • osDNA Preparation : Ligate the amine-modified dsDNA of interest to a complementary PEG-modified DNA adapter. Lyophilize the resulting hybrid to a completely dry pellet.

  • Solubilization : Resuspend the osDNA pellet in 100% anhydrous DMSO to a working concentration of 1 mM.

  • Activation : In a separate anhydrous vial, dissolve pyrazole carboxylic acid (100 eq. relative to DNA) in DMSO. Add HATU (95 eq.) and DIPEA (200 eq.). Incubate for 10 minutes at room temperature to form the active ester.

  • Conjugation : Transfer the activated pyrazole carboxylic acid solution to the osDNA. Incubate at room temperature for 2 hours under inert atmosphere.

  • Recovery : Precipitate the osDNA conjugate using cold ethanol and sodium acetate. Resuspend in an aqueous buffer and subject the mixture to thermal denaturation or restriction enzyme cleavage to remove the PEG adapter, yielding the pure pyrazole-DNA conjugate[3].

osDNA_Workflow DNA Aqueous dsDNA (Insoluble in Organics) osDNA osDNA (DNA-PEG hybrid) (Soluble in 100% DMSO) DNA->osDNA Reversible PEGylation Amidation Amidation in DMSO + Pyrazole Carboxylic Acid + HATU/DIPEA osDNA->Amidation 100% Anhydrous Solvent Conjugate Pyrazole-DNA Conjugate (High Yield DEL Block) Amidation->Conjugate Eliminates Hydrolysis

Synthesis and Amidation of Organo-Soluble DNA (osDNA) with Pyrazole Carboxylic Acid.

Quantitative Data & Methodological Comparison

The following table summarizes the operational parameters and quantitative advantages of utilizing pyrazole-based bioconjugation strategies compared to traditional methods.

ParameterN-Acyl Pyrazole Ligation (APCL)osDNA Amidation (Pyrazole Carboxylic Acid)
Primary Application Chemical Protein Synthesis / Peptide LigationDNA-Encoded Library (DEL) Synthesis
Reactive Intermediate Peptidyl N-Acyl PyrazoleHATU-activated Pyrazole active ester
Solvent System Aqueous Buffer (6.0 M Gn·HCl)100% Anhydrous DMSO
Optimal pH 5.0 – 6.5N/A (Anhydrous basic conditions via DIPEA)
Catalyst / Activator 3-Methylpyrazole or Imidazole (2.5 M)HATU / DIPEA
Typical Yield >85% (Thioester-free)>90% (Hydrolysis eliminated)
Key Advantage Enables direct, one-pot Metal-Free Desulfurization (MFD)Overcomes water-insolubility of heteroaromatic building blocks
References
  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Source: Chemical Science (Royal Society of Chemistry), 2024. URL:[Link]

  • Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA) Source: ACS Omega (American Chemical Society), 2024. URL:[Link]

Sources

Application

Optimizing Reaction Conditions for Pyrazole Acid Coupling: A Detailed Guide to Amide Bond Formation

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole carboxamides are a cornerstone scaffold in modern medicinal chemistry, appearing in numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides are a cornerstone scaffold in modern medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities. The successful synthesis of these molecules hinges on the efficient formation of an amide bond between a pyrazole carboxylic acid and a desired amine. This critical coupling step, however, is fraught with challenges, including potential side reactions, racemization of chiral centers, and difficulties with sterically hindered or electronically deactivated substrates. This guide provides a comprehensive overview of the key parameters for optimizing pyrazole acid coupling reactions. It delves into the mechanistic roles of coupling reagents, additives, bases, and solvents, offering field-proven insights to guide experimental design. Detailed protocols and troubleshooting advice are provided to empower researchers to achieve high yields and purity in their synthetic endeavors.

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a privileged structure in drug discovery, valued for its metabolic stability and its ability to act as a versatile scaffold for presenting diverse functional groups in precise three-dimensional orientations. The subsequent coupling of a pyrazole carboxylic acid with an amine to form a carboxamide is one of the most prevalent and flexible strategies for elaborating this core structure.[1] This approach allows for the late-stage introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) to fine-tune a compound's pharmacological profile.[2]

Despite its importance, the formation of the amide bond is not always trivial. The direct condensation of a carboxylic acid and an amine requires high temperatures that can degrade sensitive molecules.[3] Therefore, the reaction must be mediated by "coupling reagents" that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine under mild conditions.[4] The choice of coupling reagent and the precise control of reaction conditions are paramount to maximizing yield, minimizing side products, and preserving the stereochemical integrity of the final product.

The Core Mechanism: Activating the Carboxylic Acid

The fundamental principle of all amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the relatively unreactive carboxylate into a highly reactive acylating agent that can be readily attacked by the amine nucleophile.[5] The general workflow for this process is illustrated below.

G cluster_0 Optimization Workflow Start Pyrazole Carboxylic Acid + Amine ChooseReagent Select Coupling Reagent (e.g., HATU, EDC, PyBOP) Start->ChooseReagent ChooseAdditive Select Additive (Optional) (e.g., HOBt, HOAt, Oxyma) ChooseReagent->ChooseAdditive ChooseBase Select Base (e.g., DIPEA, TEA, NMM) ChooseAdditive->ChooseBase ChooseSolvent Select Solvent (e.g., DMF, DCM, THF) ChooseBase->ChooseSolvent SetConditions Set Temperature & Time (e.g., 0°C to RT, 12-24h) ChooseSolvent->SetConditions Reaction Run Reaction & Monitor (TLC / LC-MS) SetConditions->Reaction Workup Aqueous Workup & Purification Reaction->Workup Analysis Characterize Product Workup->Analysis

Caption: General workflow for optimizing a pyrazole acid coupling reaction.

The specific nature of the activated intermediate depends entirely on the class of coupling reagent employed. Understanding the mechanism of each class is crucial for selecting the right tool for the job and for troubleshooting unexpected outcomes.

Key Parameters for Optimization

The success of a pyrazole acid coupling reaction is a multifactorial problem. The following sections break down the critical components and explain the causality behind their selection.[6]

Coupling Reagents: The Engine of the Reaction

Coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and uronium/aminium salts.[4]

Carbodiimides are among the most common and cost-effective coupling agents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.

  • Mechanism: The reaction is initiated by the protonation of one of the carbodiimide nitrogens by the carboxylic acid, followed by the attack of the carboxylate.[5]

  • Key Considerations:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A major advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous workup.[7] This makes it ideal for both solution-phase and solid-phase synthesis.

    • DCC (N,N'-Dicyclohexylcarbodiimide): The dicyclohexylurea (DCU) byproduct of DCC is insoluble in most common organic solvents and must be removed by filtration.[7][10] While this can be advantageous in some solution-phase reactions, it makes DCC incompatible with most solid-phase peptide synthesis (SPPS) workflows.

    • Side Reactions: The O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea, terminating the reaction.[7][10] It can also react with a second molecule of carboxylic acid to form a symmetric anhydride. To mitigate these issues, additives are almost always used in conjunction with carbodiimides.[10][11]

Phosphonium-based reagents activate the carboxylic acid by forming a reactive phosphonium ester.[11][12] They are known for their high coupling efficiency and low rates of racemization.

  • Mechanism: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks the phosphonium salt, displacing a benzotriazole-based leaving group (typically HOBt or HOAt, which is part of the reagent structure) to form an activated OBt- or OAt-ester.[12]

  • Key Considerations:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used and effective reagent. Its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is non-carcinogenic, making it a safer alternative to the original BOP reagent.[12]

    • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): While highly effective, BOP generates the carcinogen hexamethylphosphoramide (HMPA) as a byproduct and its use is now largely avoided.[11]

    • Advantages: Phosphonium reagents are generally stable, highly reactive, and particularly well-suited for sterically hindered couplings.[11][13]

Often considered the most efficient coupling reagents, uronium-type salts provide rapid coupling rates and excellent suppression of side reactions.[14]

  • Mechanism: Despite their historical classification as uronium salts, crystallographic and NMR studies have shown that reagents like HBTU and HATU exist as guanidinium isomers in their solid state and in solution.[14] In the presence of a base, they react with the carboxylic acid to form highly reactive OAt- or OBt-active esters.[15]

  • Key Considerations:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the more acidic and reactive HOAt, HATU is one of the most powerful coupling reagents available, known for extremely fast reaction times and low racemization.[11][16] The anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety further enhances its reactivity.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The HOBt-based analogue of HATU, HBTU is also highly effective and widely used, though generally considered slightly less reactive than HATU.[17]

    • COMU: A third-generation uronium reagent based on Oxyma, COMU offers high efficiency comparable to HATU but with a superior safety profile, as it avoids the potentially explosive benzotriazole moiety.[18]

G RCOOH Pyrazole-COOH (R-COOH) ActivatedIntermediate Activated Intermediate (O-acylisourea or Active Ester) RCOOH->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Amide Amide Product (R-CO-NHR') ActivatedIntermediate->Amide Nucleophilic Attack Byproduct Byproduct (Urea or Phosphine Oxide) ActivatedIntermediate->Byproduct Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of amide bond formation via an activated intermediate.

Coupling Additives: Suppressing Side Reactions

Additives are nucleophilic agents that are incorporated into the reaction to intercept unstable intermediates and convert them into more stable, yet still highly reactive, active esters.[10][19]

  • HOBt (1-Hydroxybenzotriazole): This is the classic additive used with carbodiimides. It reacts with the O-acylisourea intermediate to form an OBt-ester, which is less susceptible to racemization and rearrangement to N-acylurea.[17][20] Anhydrous HOBt is considered an explosive material and should be handled with care, typically being stored with water content.[19]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The aza-analogue of HOBt, HOAt is more acidic and forms a more reactive active ester.[19] This leads to faster coupling reactions and even better suppression of racemization, making it the preferred additive for challenging couplings.[21] Like HOBt, it also carries an explosion risk.[11]

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): Developed as a non-explosive alternative to HOBt and HOAt, Oxyma provides coupling efficiencies that are often comparable or superior to HOBt and can approach those of HOAt.[11][18]

Bases: The pH Gatekeepers

A base is required in most coupling reactions involving phosphonium and uronium salts, and is often beneficial in carbodiimide reactions.[11][20] Its primary role is to deprotonate the carboxylic acid, increasing its nucleophilicity for the initial activation step.

  • Common Choices: Tertiary amines like N,N-diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA) are common choices. DIPEA is often preferred due to its steric bulk, which makes it less nucleophilic and less likely to cause side reactions.[11]

  • Racemization Risk: Strong bases can increase the risk of epimerization (racemization) at the α-carbon of the carboxylic acid, especially for amino acid couplings.[22] For particularly sensitive substrates, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine may be used to minimize this risk.[11]

Solvents and Temperature

The choice of solvent and reaction temperature can significantly impact reaction success.

  • Solvents: Aprotic solvents are typically used.

    • DMF (N,N-Dimethylformamide): An excellent solvent for dissolving most starting materials and reagents, making it a very common choice.[1][23]

    • DCM (Dichloromethane): A less polar option, often used in carbodiimide reactions to minimize side reactions.[10][24]

    • THF (Tetrahydrofuran) & Acetonitrile (ACN): Also effective solvents, the optimal choice can be substrate-dependent and may require screening.[23][25][26]

  • Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[3][20] For sterically hindered or unreactive substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but this increases the risk of side reactions and racemization.[27]

Data Summary and Protocols

Table 1: Comparison of Common Pyrazole Acid Coupling Systems
Reagent SystemBaseSolventTemperatureAdvantagesDisadvantages
EDC / HOBt DIPEA or TEA (2-3 eq)DMF, DCM0°C to RTCost-effective; water-soluble byproduct.[7][20]Slower than onium salts; risk of N-acylurea formation.[10]
DCC / HOBt DIPEA or TEA (2-3 eq)DCM, THF0°C to RTInexpensive; solid byproduct easily filtered.[7]Insoluble byproduct incompatible with SPPS; impurities can be hard to remove.[10]
PyBOP DIPEA (2-3 eq)DMF, DCM0°C to RTHigh efficiency; low racemization; safer byproduct than BOP.[12]More expensive than carbodiimides.[4]
HATU DIPEA or Collidine (2-4 eq)DMF, NMP0°C to RTExtremely fast and efficient; excellent for hindered couplings; very low racemization.[11]High cost; potential for side reactions with nucleophilic amino acid side chains if used in excess.[28]
COMU DIPEA (1-2 eq)DMF, ACN0°C to RTHigh efficiency comparable to HATU; non-explosive; water-soluble byproducts.[18]Higher cost than carbodiimides and HBTU.
Experimental Protocols

Protocol 1: General Procedure for Pyrazole Acid Coupling with HATU

This protocol is a robust starting point for most pyrazole carboxylic acids and primary or secondary amines.[1]

  • Reagent Preparation:

    • In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Activation:

    • Add the amine (1.1-1.2 eq) to the solution.

    • Add HATU (1.1-1.2 eq) to the mixture.

    • Finally, add DIPEA (2.5-3.0 eq) dropwise to the stirred solution. The reaction may change color.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[1][2]

Protocol 2: Alternative Procedure using EDC/HOBt

This protocol provides a cost-effective method suitable for many applications.[20]

  • Reagent Preparation & Pre-activation:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) in one portion.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the HOBt-ester intermediate.

  • Coupling:

    • In a separate flask, dissolve the amine (1.1 eq) in a small amount of the reaction solvent.

    • Add the amine solution to the reaction mixture at 0 °C.

    • If using the HCl salt of EDC, add DIPEA (2.5 eq) to neutralize the acid and act as the reaction base.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[29]

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Retrieved from [Link]

  • ACS Publications. (2014, April 14). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. Retrieved from [Link]

  • Optimizing Peptide Coupling. (n.d.). Key Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • ACS Publications. (2014, April 14). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • Scholars Research Library. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Retrieved from [Link]

  • ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. Retrieved from [Link]

  • MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012, February 18). Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

Welcome to the technical support center for the purification of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with similar polar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid.

Problem 1: Low or No Precipitation During Aqueous Workup

Symptom: After quenching the reaction and adjusting the pH to acidify the product, little to no solid precipitates out of the aqueous solution.

Potential Causes:

  • High Polarity and Water Solubility: The combination of the pyrazole ring, the acetic acid moiety, and the methoxy-ethoxy side chain makes the target molecule significantly polar and potentially highly soluble in water, even at its isoelectric point.

  • Insufficient Acidification: The carboxylic acid may not be fully protonated, leading to the formation of a more soluble salt.

  • Low Product Concentration: The concentration of the product in the aqueous layer may be below its solubility limit.

Solutions:

  • Confirm pH: Use a calibrated pH meter to ensure the aqueous layer is acidified to a pH of approximately 2-3. Litmus paper can be unreliable for precise measurements.

  • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting out" effect.

  • Solvent Extraction: If precipitation remains problematic, perform a liquid-liquid extraction with a polar organic solvent.

    • Recommended Solvents: Ethyl acetate, dichloromethane (DCM), or a mixture of chloroform and isopropanol (3:1).

    • Procedure:

      • Extract the acidified aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).

      • Combine the organic extracts.

      • Wash the combined organic layers with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate under reduced pressure.

Problem 2: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the product separates as an oil upon cooling the recrystallization solvent.

Potential Causes:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.

  • Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for the compound, even at lower temperatures.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, gradually cool further in an ice bath.[1]

  • Solvent System Modification:

    • Mixed Solvent System: Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol). Then, add a hot anti-solvent (a solvent in which it is poorly soluble, e.g., water, hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

    • Alternative Solvents: Experiment with different solvent systems. Given the polarity of the molecule, consider solvent pairs like ethyl acetate/heptane or isopropanol/water.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

    • Seeding: If available, add a single, pure crystal of the product to the cooled solution to initiate crystallization.[1]

Problem 3: Product Streaking or Poor Separation on Silica Gel Chromatography

Symptom: During column chromatography on silica gel, the product streaks, leading to broad peaks and poor separation from impurities.

Potential Causes:

  • Strong Interaction with Silica: The acidic nature of the carboxylic acid and the polar pyrazole ring can lead to strong, irreversible binding to the slightly acidic silica gel.

  • Inappropriate Mobile Phase: The mobile phase may not be polar enough to effectively elute the compound, or it may not be acidic enough to suppress the ionization of the carboxylic acid.

Solutions:

  • Mobile Phase Modification:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

    • Increase Polarity: Use a more polar solvent system. For example, switch from an ethyl acetate/hexane gradient to a dichloromethane/methanol gradient.

  • Use a Different Stationary Phase:

    • Deactivated Silica: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. This will cap the acidic silanol groups.

    • Reversed-Phase Chromatography: Given the polar nature of the compound, reversed-phase chromatography (e.g., C18 silica) may be a more suitable option. The mobile phase would typically be a mixture of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Mixed-Mode Chromatography: For highly polar acidic compounds, mixed-mode chromatography combining reversed-phase and anion-exchange mechanisms can provide excellent retention and separation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of purified [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid?

A1: Based on similar pyrazole acetic acid derivatives, the purified compound is expected to be a white to off-white solid. It should be stable under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, and for extended periods, storing in a freezer is recommended to maintain product quality.[4]

Q2: What are the likely impurities I might encounter?

A2: Common impurities can arise from the synthetic route. These may include:

  • Unreacted Starting Materials: Such as the pyrazole precursor or the alkylating agent.

  • Regioisomers: If the pyrazole nitrogen is substituted, there's a possibility of alkylation at the other nitrogen, leading to a regioisomeric byproduct.[5]

  • Hydrolysis Products: The methoxy-ethoxy side chain could potentially be cleaved under harsh acidic or basic conditions.

  • Incomplete Cyclization Products: Depending on the pyrazole synthesis method, pyrazoline intermediates could be present.[5]

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction can be a very effective initial purification step for this acidic compound.[1][5]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3, which should cause the purified product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For a quick check of purity and to identify a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid.

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization If solid Chromatography Chromatography AcidBase->Chromatography If oil or impure Recrystallization->Chromatography If still impure Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure High Purity

Caption: A decision-making workflow for purification.

Troubleshooting Chromatography Selection

The choice of chromatography method is critical for polar acidic compounds.

ChromatographySelection cluster_0 Chromatography Method Selection cluster_1 Primary Choice cluster_2 Alternative Methods start Starting Point: Impure [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid rp_hplc Reversed-Phase HPLC (C18) with acidic mobile phase start->rp_hplc q1 Is the compound highly polar and difficult to retain on C18? hilichplc HILIC q1->hilichplc Yes mixedmode Mixed-Mode Chromatography (RP/Anion-Exchange) q1->mixedmode Yes normalphase Normal Phase Silica (with acidic modifier) q1->normalphase Consider as last resort rp_hplc->q1

Caption: Decision tree for selecting a chromatography method.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Aqueous Workup pH 2 - 3Ensure complete protonation of the carboxylic acid.
Recrystallization Solvents Isopropanol/Water, Ethanol/Water, Ethyl Acetate/HeptaneThe optimal ratio needs to be determined experimentally.
Chromatography Mobile Phase Modifier 0.1 - 1% Acetic or Formic AcidSuppresses ionization and improves peak shape.

References

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Royal Society of Chemistry. (n.d.).
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • MDPI. (n.d.).
  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.

Sources

Optimization

Technical Support Center: Stability of Methoxyethoxy Ether Linkages Under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the stability, cleavage, and troubleshooting of methoxyethoxy ether lin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the stability, cleavage, and troubleshooting of methoxyethoxy ether linkages.

Overview and Mechanistic Principles

In synthetic chemistry and drug development, the methoxyethoxy ether linkage is primarily encountered in two distinct contexts:

  • As a β-Methoxyethoxymethyl (MEM) ether: A specialized, acid-labile protecting group for alcohols (R-O-CH₂-O-CH₂CH₂OCH₃).

  • As a structural linker (PEG-like chains): Used in PROTACs, antibody-drug conjugates (ADCs), and solid-phase synthesis resins.

While standard methoxyethoxy chains (PEG linkers) are highly stable to moderate acids, the MEM protecting group is specifically engineered for lability under targeted acidic conditions . The causality behind this lability lies in anchimeric assistance . The distal methoxy oxygen and the acetal oxygen act as a bidentate ligand, chelating Lewis acids. This chelation draws electron density away from the acetal carbon, drastically lowering the activation energy required to form a reactive oxonium ion intermediate, which is subsequently hydrolyzed[1].

Frequently Asked Questions (FAQs)

Q1: Why is the MEM ether protecting group highly sensitive to Lewis acids compared to standard alkyl ethers? A1: The sensitivity of the MEM group arises from its bidentate chelation capacity. Lewis acids (such as ZnBr₂, TiCl₄, or CeCl₃) coordinate simultaneously with the ether oxygen and the terminal methoxy oxygen[1][2]. This coordination forms a stable ring-like intermediate that facilitates the rapid expulsion of the leaving group, generating an oxonium ion ([R-O=CH₂]⁺) that is easily cleaved by water[3]. Standard alkyl ethers lack this secondary coordinating oxygen and therefore resist mild Lewis acid cleavage.

Q2: How does the acid stability of MEM ethers compare to MOM (Methoxymethyl) or THP (Tetrahydropyranyl) ethers? A2: Under general Brønsted acid conditions (e.g., aqueous HCl or HBr), MEM, MOM, and THP groups are all susceptible to rapid hydrolysis[4][5]. However, MEM ethers are uniquely sensitive to specific Lewis acids (like ZnBr₂) due to the bidentate chelation effect. If orthogonal deprotection is required, MEM can be selectively cleaved in the presence of MOM or THP using milder reagents like CeCl₃·7H₂O[2].

Q3: Are methoxyethoxy (PEG) linkers in PROTACs or solid-phase resins stable under acidic cleavage conditions? A3: Yes. Unlike MEM ethers, standard methoxyethoxy linkers lack the O-CH₂-O (acetal) motif. The standard ether bonds in PEG chains are highly stable to the acidic conditions typically used in Solid-Phase Peptide Synthesis (SPPS), such as 95% Trifluoroacetic acid (TFA)[6]. They only degrade under extremely harsh conditions, such as prolonged exposure to concentrated hydroiodic acid (HI) or strong Lewis acids like BBr₃ at elevated temperatures.

Quantitative Data: Cleavage Conditions Comparison

The following table summarizes the experimental conditions for cleaving MEM ethers, highlighting the causality and expected outcomes for each reagent choice.

ReagentSolventTempYieldSelectivity & Mechanistic Notes
ZnBr₂ (5 equiv)DCM25 °C>90%Moderate. Relies on bidentate chelation. Requires strictly anhydrous conditions. May cleave some sensitive acetals[1][4].
CeCl₃·7H₂O (0.5 equiv)Acetonitrile80 °C (Reflux)90-95%High. Highly selective. Leaves MOM, THP, Benzyl (Bn), and Acetyl (Ac) groups intact. Does not require anhydrous conditions[2].
HBr (Aqueous)THF25 °C~85%Low. Standard Brønsted acid hydrolysis via oxonium ion. Will indiscriminately cleave most acetal/ketal protecting groups[4].
TiCl₄ (1.2 equiv)DCM-30 °C>85%Low. Strong Lewis acid. Often used to generate oxonium species for subsequent intramolecular Friedel-Crafts cyclizations[3].

Troubleshooting Guide

Issue 1: Incomplete deprotection of the MEM ether using ZnBr₂.

  • Root Cause: Zinc bromide is highly hygroscopic. If the reagent has absorbed significant moisture from the atmosphere, its Lewis acidity is drastically reduced, preventing effective bidentate chelation and subsequent oxonium ion formation.

  • Solution: Ensure the use of freshly fused, anhydrous ZnBr₂. If anhydrous conditions are difficult to maintain, switch to the CeCl₃·7H₂O protocol, which utilizes a hydrate and is unaffected by ambient moisture[2].

Issue 2: Unwanted cleavage of orthogonal protecting groups (e.g., MOM, THP, or Benzyl ethers) during MEM removal.

  • Root Cause: Harsh Brønsted acids (like HBr) or strong Lewis acids lack the steric and electronic specificity required to differentiate between similar acetal-based protecting groups[4].

  • Solution: Transition to the Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) method in refluxing acetonitrile. This method is highly selective for the MEM group due to the specific ionic radius and coordination geometry of Cerium(III)[2].

Experimental Protocols

Protocol A: Standard Lewis Acid Cleavage using Zinc Bromide (ZnBr₂)

This protocol is a self-validating system; the reaction progress can be directly monitored by TLC, and the basic workup neutralizes the Lewis acid to prevent side reactions.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the MEM-protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add freshly fused, anhydrous Zinc Bromide (ZnBr₂, 5.0 mmol) to the stirring solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material via TLC (typically 2–4 hours).

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃, 10 mL) to precipitate the zinc salts.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild and Selective Cleavage using CeCl₃·7H₂O

Ideal for complex drug intermediates with multiple acid-labile protecting groups[2].

  • Dissolution: Dissolve the MEM-protected substrate (1.0 mmol) in Acetonitrile (MeCN, 10 mL).

  • Reagent Addition: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.5 mmol). (Note: Addition of a catalytic amount of NaI can accelerate the reaction).

  • Heating: Reflux the mixture at 80 °C.

  • Monitoring: Track reaction progress via TLC (typically complete within 1–3 hours).

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 × 10 mL). Dry and concentrate the organic phase.

Visualizations

MEM_Mechanism A MEM-Protected Alcohol (R-O-CH2-O-CH2CH2OCH3) B Lewis Acid Chelation (ZnBr2 binds to O atoms) A->B Add ZnBr2 C Oxonium Ion Intermediate [R-O=CH2]+ + Cleaved Linker B->C Bond Cleavage D Hydrolysis (H2O) C->D E Free Alcohol (R-OH) + Formaldehyde D->E

Caption: Mechanism of MEM ether deprotection via Lewis acid chelation and oxonium ion intermediate.

Troubleshooting Start Incomplete MEM Cleavage? Check1 Check Reagent Quality (Is ZnBr2 anhydrous?) Start->Check1 Check2 Switch to CeCl3·7H2O in MeCN (Reflux) Check1->Check2 If sensitive substrate Check3 Increase Reaction Time or Temp Check1->Check3 If anhydrous Success Complete Deprotection Check2->Success Check3->Success

Caption: Troubleshooting workflow for incomplete MEM ether cleavage during organic synthesis.

References

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III)
  • Source: Taylor & Francis Online (tandfonline.com)
  • Protecting group Source: Wikipedia URL
  • Application Notes and Protocols: Deprotection of 2-Methoxyethoxymethyl (MEM)
  • 13.
  • Improving resins for solid phase synthesis: incorporation of 1-[2-(2-methoxyethoxy)

Sources

Troubleshooting

Overcoming steric hindrance in pyrazole-1-acetic acid coupling

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for overcoming challenges in the amide coupling of pyrazole-1-acetic acid and its derivatives. This resource is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for overcoming challenges in the amide coupling of pyrazole-1-acetic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties with sterically demanding substrates. We will move beyond simple protocols to explore the underlying principles of these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is steric hindrance and why is it a significant problem in my pyrazole-1-acetic acid coupling?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement and bulk of atomic groups near a reaction center physically impede the approach of reacting molecules.[1] In the context of pyrazole-1-acetic acid coupling, bulky substituents on the pyrazole ring (e.g., at the C3 or C5 positions) or on your amine coupling partner can block the nucleophilic attack of the amine onto the activated carboxylic acid.

This obstruction slows down the rate of amide bond formation, often leading to low yields, incomplete reactions, or failure to form the desired product altogether.[1][2] The fundamental reaction—a nucleophilic acyl substitution—relies on a clear path for the amine's lone pair of electrons to attack the electrophilic carbonyl carbon of the activated acid. When this path is cluttered, the activation energy for the reaction increases dramatically.

StericHindrance cluster_0 Unhindered Coupling cluster_1 Sterically Hindered Coupling Acid_U R-COOH Reagent_U Coupling Reagent Acid_U->Reagent_U Activation Amine_U R'-NH2 Product_U R-CO-NH-R' Amine_U->Product_U Reagent_U->Amine_U Clear path for nucleophilic attack Acid_H Bulky-Py-CH2-COOH Reagent_H Coupling Reagent Acid_H->Reagent_H Activation Amine_H Bulky-Amine-NH2 NoProduct_H No Reaction or Low Yield Amine_H->NoProduct_H Reagent_H->NoProduct_H BulkyGroup1 Steric Shield BulkyGroup1->Reagent_H Blockage BulkyGroup2 Steric Shield BulkyGroup2->Amine_H Blockage

Figure 1: Steric hindrance blocking amide bond formation.
Q2: My reaction has stalled with significant starting material remaining. How can I confirm steric hindrance is the primary cause?

A: Differentiating steric hindrance from other issues like poor reagent quality or unfavorable reaction conditions is a critical first step. Here is a diagnostic workflow:

TroubleshootingWorkflow Start Low Yield / Failed Reaction CheckReagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Are solvents anhydrous? Start->CheckReagents CheckHindrance 2. Assess Steric Factors - Are there bulky groups on the pyrazole or amine? - Does the reaction fail with α,α-disubstituted or N-methyl amines? CheckReagents->CheckHindrance Reagents OK OtherIssue Investigate Other Issues (e.g., solubility, electronics) CheckReagents->OtherIssue Reagents Faulty CheckConditions 3. Review Reaction Conditions - Was the temperature too low? - Was the reaction time too short? CheckHindrance->CheckConditions No HindranceSuspected Steric Hindrance Likely CheckHindrance->HindranceSuspected Yes CheckConditions->HindranceSuspected Conditions OK, but still failed CheckConditions->OtherIssue Suboptimal Conditions Optimize Proceed to Optimization Strategies HindranceSuspected->Optimize

Figure 2: Troubleshooting workflow for low-yield couplings.

Key Indicators for Steric Hindrance:

  • Sequence-Dependent Failure: The coupling is successful with smaller amines (e.g., methylamine) but fails with bulkier ones (e.g., tert-butylamine or diisopropylamine).

  • Slow Reaction Rates: The reaction requires significantly extended times (e.g., >24 hours) or elevated temperatures to proceed, whereas similar, less-hindered couplings are rapid.[1]

  • Recovery of Starting Materials: Analysis by TLC or LC-MS shows primarily unreacted pyrazole-1-acetic acid and amine, with minimal product formation.

  • Known Problematic Substrates: The reaction involves substrates known to be sterically challenging, such as α,α-disubstituted amino acids, N-methylated amines, or pyrazoles with bulky groups at adjacent positions.[1][3]

Q3: Which coupling reagents are most effective for sterically hindered pyrazole-1-acetic acids?

A: Standard carbodiimide reagents like DCC or EDC are often inefficient for sterically demanding couplings due to the moderate reactivity of their active intermediates and potential for side reactions.[4][5] For hindered systems, more potent reagents are required.

Reagent ClassExamplesMechanism & Suitability for HindranceProsCons
Uronium/Aminium Salts HATU, HBTU, HCTU Form highly reactive OAt- or OBt-active esters, which are more susceptible to attack by hindered amines.[4][6][7] HATU is often superior due to the 7-aza-benzotriazole moiety, which accelerates coupling and reduces racemization.[7][8]High efficiency, rapid kinetics, low racemization risk.[7]Higher cost, can guanidinylate the N-terminal amine if used in large excess.[9]
Phosphonium Salts PyBOP, PyAOP Similar to uronium salts, they form highly reactive activated esters.[5][6] PyBOP is a workhorse, while PyAOP can be particularly effective for coupling N-methylated amino acids.[5]High coupling efficiency, byproducts are generally less hazardous than older phosphonium reagents like BOP.[6][7]More expensive than carbodiimides.
Acyl Fluoride Precursors TFFH, BTFFH Convert the carboxylic acid in situ to a highly reactive acyl fluoride, which can then be coupled with the amine. This is an excellent strategy for when other methods fail.[10][11]Very effective for electron-deficient amines and sterically demanding substrates.[10][11]May require specific reagents and careful handling.
Other High-Activity Reagents DEPBT, T3P DEPBT is known for very low epimerization, making it useful for sensitive substrates.[5][8] T3P is a powerful water-soluble phosphonic acid anhydride that drives the reaction to completion.[4]Broad applicability and high yields. T3P byproducts are water-soluble, simplifying workup.May be less common or require specific handling procedures.

Recommendation: For a first attempt at a hindered coupling, HATU is the reagent of choice due to its high reactivity and proven track record.[7][8]

Q4: Beyond the coupling reagent, how can I optimize my reaction conditions to favor the desired transformation?

A: Fine-tuning the reaction environment is crucial.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for potential epimerization or degradation at elevated temperatures.[1]

  • Extend Reaction Time: Sterically hindered reactions are kinetically slow. Allowing the reaction to proceed for 12-48 hours may be necessary for acceptable conversion.[1]

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will deprotonate the necessary species without competing with your amine nucleophile.

  • Solvent Selection: High-polarity aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are preferred as they can help solvate the charged intermediates and facilitate the reaction.

  • Concentration and Stoichiometry: Running the reaction at a higher concentration can increase the frequency of molecular collisions. Using a slight excess (1.1-1.5 equivalents) of the less valuable coupling partner can also help drive the reaction to completion.

Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Pyrazole-1-Acetic Acid using HATU

This protocol is the recommended starting point for challenging amide couplings.

Materials:

  • Sterically hindered pyrazole-1-acetic acid (1.0 eq)

  • Sterically hindered amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean, dry, nitrogen-flushed flask, dissolve the pyrazole-1-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes. This allows for the formation of the reactive OAt-ester intermediate.

  • Amine Addition: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The reaction may change color or become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 8 hours, consider warming the mixture to 40 °C.

  • Workup: Once the reaction is complete (or has stalled), dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Challenging Substrates

This method is reserved for cases where even potent uronium/phosphonium reagents fail. It proceeds via an in situ formation of a highly reactive acyl fluoride.[10][11]

Materials:

  • Sterically hindered pyrazole-1-acetic acid (1.0 eq)

  • Sterically hindered amine (1.2 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or PyFluor-S (1.2 eq)

  • A non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Activation: In a dry, nitrogen-flushed flask, dissolve the pyrazole-1-acetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 1.2 eq) to the cooled solution. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. This step converts the carboxylic acid to the acyl fluoride.

  • Coupling: In a separate flask, dissolve the sterically hindered amine (1.2 eq) and the base (3.0 eq) in anhydrous DCM.

  • Slowly transfer the acyl fluoride solution from the first flask into the amine solution via cannula at room temperature.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature, monitoring by LC-MS. If the reaction is slow, it can be gently heated to reflux.

  • Workup & Purification: Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • American Chemical Society. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (2017, October 30).
  • Flood, D. T., et al. (n.d.).
  • National Center for Biotechnology Information. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central.
  • Royal Society of Chemistry. (2022, June 15).
  • Omizzur. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • A2B Chem. (n.d.).
  • MDPI. (2010, May 17).
  • Omizzur. (n.d.).
  • AIR Unimi. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2023, February 7).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Semantic Scholar. (2016, January 14).
  • Growing Science. (2022, August 29).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • MDPI. (2018, January 12).
  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.

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Optimization

Recrystallization solvents for pyrazole carboxylic acids

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently guide researchers through the complex purification of pyrazole carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently guide researchers through the complex purification of pyrazole carboxylic acids. These molecules present unique crystallization challenges due to their dual nature: they possess both a strong hydrogen-bond donor/acceptor system (the pyrazole ring) and a dimerizing carboxylic acid moiety. This highly polar framework often leads to robust crystal lattices, but it also makes them prone to solvate formation, regioisomer co-precipitation, and "oiling out" during purification.

This guide provides field-proven troubleshooting strategies, quantitative solvent matrices, and self-validating protocols to ensure you achieve >99% purity in your workflows.

Solvent Selection Matrix: Quantitative Data

The selection of a recrystallization solvent depends heavily on the substitution pattern of the pyrazole ring. Below is a synthesized matrix of field-validated solvent systems for common pyrazole carboxylic acid derivatives.

Target CompoundPreferred Solvent SystemTypical YieldPurity AchievedMechanistic Advantage
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid Aqueous Ethanol (40% v/v)~85%99.3%Optimally balances solubility and precipitation kinetics, preventing solvate trapping[1].
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Isopropanol (iPrOH)>80%>99.5%Provides a moderately polar environment that rejects highly lipophilic halogenated byproducts[2].
Fluoroalkyl substituted pyrazole-4-carboxylic acid Pure Water~90%>99.0%Environmentally benign; forces hydrophobic fluoro-groups into a tight crystalline lattice upon cooling[3].
5-Phenyl-1H-pyrazole-3-carboxylic acid DMF:Water (1:1 v/v)80%>98.0%Strong hydrogen-bond disruption by DMF allows dissolution of highly rigid, high-melting lattices[4].

Troubleshooting & FAQs: Expert Insights

Q: My pyrazole carboxylic acid is "oiling out" (forming a biphasic liquid melt) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the system's temperature before supersaturation is reached. Pyrazole carboxylic acids strongly hydrogen-bond with lower alcohols, trapping solvent molecules and depressing the melting point. Causality & Solution: You must increase the thermodynamic driving force for crystallization. Switch to a solvent system that balances hydrogen-bond disruption with poor cold solubility, such as 1[1]. Alternatively, seed the solution with pure crystals at a temperature 5°C above the boundary where oiling typically begins.

Q: I am seeing co-precipitation of regioisomers (e.g., 1,3-diphenyl vs 1,5-diphenyl substitution). Which solvent provides the best thermodynamic discrimination? A: The simultaneous introduction of substituents at positions 3 and 4 (or 1 and 5) creates competing electronic and steric effects that challenge regiochemical control[1]. Regioisomers of pyrazoles have vastly different dipole moments. Causality & Solution:2[2]. It provides a slightly less polar environment than methanol, which amplifies the solubility differences between the more polar isomer and the less polar isomer, keeping the unwanted regioisomer dissolved in the mother liquor.

Q: Why is my yield so low when using pure methanol or ethanol? A: Pyrazole carboxylic acids can form highly soluble, stable solvates in pure lower alcohols due to the dual hydrogen-bond acceptor nature of the pyrazole nitrogens. Causality & Solution: The addition of an anti-solvent is critical. By moving from pure ethanol to a mixed aqueous system, you dramatically steepen the solubility curve. Research shows that1[1].

Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Aqueous Ethanol Recrystallization (For Diaryl/Alkyl Pyrazole Carboxylic Acids)

Reference standard: 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid[1]

  • Dissolution: Suspend 10.0 g of crude pyrazole carboxylic acid in 40 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to a gentle reflux (78°C) using a water bath.

  • Anti-Solvent Addition: Slowly add 60 mL of deionized water (pre-heated to 75°C) dropwise via an addition funnel.

    • Validation Check: The solution must remain clear. If cloudiness persists after adding water, add ethanol dropwise (up to 5 mL) until the solution turns completely transparent again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of approximately 0.5°C/min. Do not crash-cool in an ice bath immediately, as this traps impurities in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 40% v/v aqueous ethanol.

  • Drying: Dry the solid at 70°C under 2-5 mmHg vacuum for 4-6 hours[3].

Protocol B: Isopropanol Recrystallization (For Halogenated/Heteroaryl Pyrazoles)

Reference standard: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[2]

  • Dissolution: Suspend 10.0 g of the crude solid in 50 mL of anhydrous isopropanol (iPrOH).

  • Reflux: Heat to 82°C (reflux) until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities are present, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot iPrOH.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature. Halogenated pyrazoles typically form dense, needle-like crystals in iPrOH.

  • Isolation: Collect the solid by vacuum filtration and wash with 10 mL of ice-cold iPrOH.

  • Validation Check: Run a TLC (Eluent: DCM/MeOH 9:1). A single, tight spot indicates >99.5% purity. If a faint secondary spot remains, repeat the iPrOH recrystallization.

Mechanistic Workflow Diagram

Below is the logical decision matrix for selecting the appropriate recrystallization solvent based on the structural properties of your pyrazole carboxylic acid.

RecrystallizationWorkflow Start Crude Pyrazole Carboxylic Acid SolventEval Evaluate Substituents (Polarity & H-Bonding) Start->SolventEval Path1 Highly Lipophilic (e.g., Halogenated/Diaryl) SolventEval->Path1 Path2 Highly Polar (e.g., Amino/Unsubstituted) SolventEval->Path2 Solvent1 Use Isopropanol or Aqueous Ethanol (40% v/v) Path1->Solvent1 Solvent2 Use Water or DMF:Water (1:1) Path2->Solvent2 Heat Heat to Reflux Ensure Complete Dissolution Solvent1->Heat Solvent2->Heat Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Pure Pure Crystalline Product (>99% Purity) Filter->Pure

Workflow for selecting recrystallization solvents for pyrazole carboxylic acids.

References

  • [3] Quickcompany. Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid. Available at:

  • [1] Smolecule. 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid. Available at:

  • [4] National Institutes of Health (NIH) / PMC. Diaquabis(5-phenyl-1H-pyrazole-3-carboxylato)copper(II). Available at:

  • [2] Quickcompany. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at:

Sources

Troubleshooting

HPLC method development for polar pyrazole derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic hurdles posed by polar pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic hurdles posed by polar pyrazole derivatives. These nitrogen-containing heterocycles are ubiquitous in modern drug discovery, but their basicity and high polarity make them notorious for poor retention and severe peak tailing on standard reversed-phase (RP) C18 columns.

This guide is designed to move you away from trial-and-error chromatography. By understanding the thermodynamic and electrostatic mechanisms at play, we will build a self-validating analytical system tailored specifically for pyrazole derivatives.

Strategic Workflow for Pyrazole Method Development

Before committing to a column chemistry, we must evaluate the analyte's physicochemical properties. Pyrazoles typically exhibit a Log P (octanol-water partition coefficient) near or below zero, indicating high hydrophilicity[1]. When an analyte is this polar, traditional reversed-phase chromatography often fails, and Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) becomes the scientifically sound choice[2].

G A Assess Pyrazole Polarity (Calculate Log P & pKa) B Log P < 0 (Highly Polar) A->B Hydrophilic C Log P > 0 (Moderate Polarity) A->C Lipophilic D HILIC Mode (Amide / Zwitterionic) B->D Standard Approach E Reversed-Phase (RP) (Polar-embedded C18) C->E Default RP H Optimize Buffer (10-20mM Ammonium Formate) D->H Ensure Aqueous Layer F Peak Tailing / Poor Retention? E->F G Mixed-Mode Chromatography (RP + Cation Exchange) F->G Yes (Secondary Interactions) F->H Yes (Silanol Activity)

Decision matrix for pyrazole HPLC method development based on Log P and peak behavior.

Core Methodology: Step-by-Step HILIC Protocol

HILIC is the gold standard for retaining polar nitrogenous bases without relying on signal-suppressing ion-pairing reagents. The mechanism relies on partitioning the analyte into a water-rich layer immobilized on a polar stationary phase[3].

Step 1: Column Selection Select a Zwitterionic or Amide HILIC column. These chemistries provide excellent hydrogen bonding and minimize the irreversible electrostatic binding often seen with bare silica[3].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous/Strong Solvent): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 or 5.8 depending on the pyrazole's pKa. Buffer salts are critical in HILIC to reduce electrostatic repulsion or attraction[4].

  • Mobile Phase B (Organic/Weak Solvent): 100% Acetonitrile. Crucial Note: Do NOT use methanol as the weak solvent. Methanol is too protic and will disrupt the immobilized aqueous layer on the stationary phase.

Step 3: Gradient Design Start at 95% B (Highly organic = weak eluent in HILIC). Ramp down to 60% B over 15 minutes.

  • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage drives the pyrazole out of the immobilized water layer and into the mobile phase[4].

  • System Constraint: Always maintain at least 3% aqueous in your gradient to preserve the stationary phase's hydration layer[3].

Step 4: Equilibration & Self-Validation HILIC requires significantly longer equilibration than RP. Flush with a minimum of 20-50 column volumes (CV) of starting mobile phase.

  • Self-Validating Checkpoint: Inject toluene (a neutral, unretained marker in HILIC) to accurately determine your void volume ( t0​ ). Then, perform three consecutive injections of your pyrazole standard. If the retention time drifts by more than 0.1 minutes, your hydration layer is not fully equilibrated. Continue flushing until tR​ stabilizes.

Data Presentation: Selection Guides

To streamline your method development, utilize the following empirical data matrices for column and buffer selection.

Table 1: Column Chemistry Selection Guide for Pyrazole Derivatives

Column TypePrimary Retention MechanismBest Use CaseKnown Limitations
Standard C18 Hydrophobic partitioningSubstituted, lipophilic pyrazoles (Log P > 1)Phase collapse in 100% aqueous; poor retention for polar pyrazoles.
Polar-Embedded C18 Hydrophobic + Hydrogen bondingModerately polar pyrazolesMay still exhibit tailing with strong basic functional groups.
Zwitterionic HILIC Hydrophilic partitioning + ElectrostaticHighly polar, basic pyrazoles (Log P < 0)Requires long equilibration times (20-50 CV)[3].
Mixed-Mode (RP/Cation) Hydrophobic + Cation ExchangeMulti-functional pyrazoles with primary aminesComplex optimization (requires tuning both organic % and buffer ionic strength)[2].

Table 2: Buffer Selection for LC-MS Compatible Pyrazole Analysis

Buffer SaltTypical ConcentrationEffective pH RangeLC-MS Volatility
Ammonium Formate 10 - 20 mM2.8 - 4.8Excellent[4]
Ammonium Acetate 10 - 20 mM3.8 - 5.8Excellent[4]
Phosphoric Acid 0.1% v/v~2.0Poor (Avoid for MS)

Troubleshooting & FAQs

Q1: My amino-pyrazole derivative elutes in the void volume on a C18 column. How can I increase retention without switching to HILIC? A1: If you must stay in Reversed-Phase mode, the lack of retention is due to the pyrazole being fully ionized and highly polar. You can switch to a Mixed-Mode column (e.g., Primesep), which incorporates both hydrophobic alkyl chains and cation-exchange groups. The cation-exchange mechanism will strongly retain the protonated nitrogen of the pyrazole[2]. Alternatively, use a high-pH stable RP column (e.g., Kinetex EVO) and raise the mobile phase pH above the pyrazole's pKa to neutralize the molecule, thereby increasing its hydrophobicity.

Q2: I am seeing severe peak tailing for my pyrazole compound in HILIC mode. What is the mechanistic cause, and how do I fix it? A2: Peak tailing in HILIC is almost always caused by secondary electrostatic interactions between the basic nitrogen atoms of the pyrazole and unshielded, acidic silanol groups on the silica support[3]. To fix this, you must increase the ionic strength of your mobile phase. Ensure your aqueous phase contains at least 10 to 20 mM of ammonium formate or ammonium acetate . The buffer cations will competitively bind to the silanols, shielding them from your analyte and restoring a symmetrical peak shape[4].

Q3: Why is my baseline drifting significantly during my HILIC gradient, and how does it affect my limit of detection (LOD)? A3: Baseline drift is a common optical artifact in HILIC when using UV detection at low wavelengths (e.g., <220 nm). Because HILIC gradients transition from high organic (Acetonitrile) to higher aqueous (Water + Buffer), the inherent UV absorbance of the mobile phase changes dynamically. This drift can mask low-level impurities, degrading your LOD. Solution: If your detector supports it, enable a reference wavelength (e.g., 360 nm) to subtract the background drift. Better yet, transfer the method to a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD), which are mass-sensitive and immune to optical solvent drift[5].

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. agilent.com.[Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. chromatographyonline.com.[Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. chromatographytoday.com.[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Alkoxypyrazole Synthesis &amp; Impurity Resolution

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 4-Alkoxypyrazoles (such as 4-methoxypyrazole and 4-ethoxypyrazole) are highly valuable pharmacophores, acting as potent inhibitors of alcohol d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 4-Alkoxypyrazoles (such as 4-methoxypyrazole and 4-ethoxypyrazole) are highly valuable pharmacophores, acting as potent inhibitors of alcohol dehydrogenase and serving as critical intermediates for complex bioactive alkaloids like withasomnine[1]. However, synthesizing these compounds with high purity is notoriously challenging. Researchers frequently encounter regioisomeric mixtures, over-alkylation, and incomplete cyclization.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to focus on the causality of impurity formation and provides self-validating experimental systems to ensure structural integrity and high yields.

Section 1: Core FAQs on Reaction Mechanisms & Impurities

Q1: When synthesizing pyrazoles via the Knorr condensation (1,3-dicarbonyls + hydrazines), why do I consistently observe a mixture of products? A1: The Knorr pyrazole synthesis inherently struggles with regioselectivity when unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are utilized[2]. Because the two electrophilic carbonyl carbons possess different electronic and steric environments, the hydrazine nucleophile can attack either site first. This kinetic competition leads to the formation of two distinct regioisomeric pyrazoles[3]. Furthermore, incomplete aromatization can leave pyrazoline intermediates in the mixture, which often manifest as closely eluting impurities on Thin-Layer Chromatography (TLC)[2].

Q2: I am trying to synthesize 4-methoxypyrazole by directly alkylating 4-hydroxypyrazole. Why is my yield of the O-alkylated product so low, and what is the major impurity? A2: 4-Hydroxypyrazole exhibits complex tautomerism and possesses multiple competitive nucleophilic sites (the oxygen atom and the two nitrogen atoms in the pyrazole ring). When treated with an alkyl halide and a standard base, N-alkylation often outcompetes O-alkylation due to the higher intrinsic nucleophilicity of the nitrogen atoms. This results in N-alkyl-4-hydroxypyrazole or even over-alkylated (N,O-dialkylated) byproducts. To bypass this thermodynamic trap, modern methodologies favor the direct CuI-catalyzed C-O coupling of 4-iodopyrazoles with alcohols, which completely eliminates N-alkylation competition[1].

Q3: My reaction mixture turned deep yellow/red during cyclization. What is this impurity, and how do I remove it? A3: Colored impurities in pyrazole synthesis typically arise from the oxidation of the hydrazine starting material or pyrazoline intermediates[2]. Hydrazines are highly susceptible to air oxidation, forming diazenes and other colored polymeric byproducts. These can usually be removed by adding activated charcoal to the crude solution, stirring, and filtering through a Celite pad[2].

Section 2: Troubleshooting Guide for Specific Impurities

Issue A: Formation of Regioisomers (N-Alkylation vs. O-Alkylation)
  • Symptoms: NMR spectra show duplicate sets of peaks (e.g., two distinct methoxy singlets or split pyrazole C3/C5 proton shifts). Multiple spots are observed on TLC with nearly identical Rf​ values, and the isolated solid has a broadened melting point range[2].

  • Causality: Lack of regiocontrol during the cyclization step or competing nucleophilic attack during direct alkylation.

  • Resolution: If regioisomers have already formed, they must be separated using precision silica column chromatography (often requiring optimized gradients like Ethyl Acetate/Hexane)[4]. To definitively verify the correct regioisomer, 2D NMR techniques—specifically NOESY (Nuclear Overhauser Effect Spectroscopy)—are required to observe spatial correlations between the alkoxy protons and the adjacent pyrazole ring protons[4].

Issue B: Unreacted Starting Material in Cu-Catalyzed Coupling
  • Symptoms: Presence of 4-iodopyrazole in GC-MS analysis; lower than expected yields of the target 4-alkoxypyrazole.

  • Causality: Deactivation of the copper catalyst, insufficient alkoxide concentration, or competitive dehalogenation.

  • Resolution: Ensure strictly anhydrous conditions. Use an excess of the alcohol (which acts as both reactant and solvent) and a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) to maintain a high concentration of the active alkoxide nucleophile[1].

Section 3: Self-Validating Experimental Protocol

To avoid the N-alkylation impurities inherent to 4-hydroxypyrazole functionalization, the following protocol utilizes a CuI-catalyzed direct 4-alkoxylation of 4-iodopyrazole[1].

Why is this a self-validating system? By deliberately choosing a C-O cross-coupling route over the direct alkylation of 4-hydroxypyrazole, the system structurally precludes the formation of N-alkylated regioisomers. The absence of N-alkyl peaks in the crude NMR inherently validates the mechanistic choice of starting from the halogenated precursor.

Protocol: Microwave-Assisted Synthesis of 4-Methoxypyrazole
  • Preparation: In an oven-dried microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv) and CuI (20 mol%)[1].

  • Ligand Addition: Add 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) as the ligand[1].

    • Causality: The highly substituted phenanthroline ligand sterically protects and stabilizes the Cu(I) oxidation state, preventing catalyst precipitation and ensuring efficient oxidative addition into the strong C-I bond.

  • Base & Nucleophile: Add potassium tert-butoxide (2.0 equiv) and excess anhydrous methanol[1].

    • Causality: Methanol acts as both the solvent and the nucleophile. KOtBu is required to deprotonate the alcohol, generating the highly reactive methoxide anion necessary for the transmetalation step.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 130 °C for 1 hour[1].

  • Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with dichloromethane (3 × 10 mL)[1].

  • Purification: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate pure 4-methoxypyrazole[1].

Section 4: Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the CuI-catalyzed 4-alkoxylation, demonstrating how specific variables directly dictate the yield and impurity profile[1].

Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent / ReactantTemp (°C)TimeYield of 4-AlkoxypyrazoleMajor Impurity Profile
CuI (10%)NoneKOtBu (2.0)Methanol1301 h (MW)< 10%Unreacted Starting Material
CuI (20%)Phenanthroline (20%)K 2​ CO 3​ (2.0)Methanol1301 h (MW)45%Unreacted Starting Material
CuI (20%)Tetramethyl-phen (20%) KOtBu (2.0) Methanol 130 1 h (MW) > 85% None (Clean Conversion)
CuI (20%)Tetramethyl-phen (20%)KOtBu (2.0)Methanol10024 h (Thermal)60%Dehalogenated pyrazole

Note: MW = Microwave irradiation. Tetramethyl-phen = 3,4,7,8-tetramethyl-1,10-phenanthroline.

Section 5: Visualizations

G A 4-Iodopyrazole D Active Cu-Alkoxide Intermediate A->D Oxidative Addition B Alcohol (Excess) + Base (KOtBu) B->D Ligand Exchange C CuI Catalyst + Phenanthroline Ligand C->D Catalysis E 4-Alkoxypyrazole (Target) D->E Reductive Elimination (Major) F Dehalogenated Impurity D->F Side Reaction (Minor)

CuI-catalyzed C-O coupling pathway for 4-alkoxypyrazole synthesis and minor dehalogenation.

G Start Crude Reaction Mixture TLC TLC / GC-MS Analysis Start->TLC Check Multiple Regioisomers? TLC->Check Yes Silica Column Chromatography (EtOAc/Hexane) Check->Yes Yes No Charcoal Treatment (Remove colored oxides) Check->No No NMR 1H/13C NMR + NOESY for Structural Assignment Yes->NMR Pure Pure 4-Alkoxypyrazole No->Pure NMR->Pure

Diagnostic and purification workflow for resolving pyrazole regioisomers and colored impurities.

References

  • BenchChem.Identifying and removing byproducts in pyrazole synthesis.
  • MDPI Molecules.CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • Universitat Autònoma de Barcelona (UAB).Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • National Institutes of Health (NIH) / PMC.Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of pyrazole acetic acid intermediates

Mass Spectrometry Analysis of Pyrazole Acetic Acid Intermediates: A Comparative Guide Executive Summary Pyrazole acetic acid derivatives are privileged scaffolds in modern medicinal chemistry and agrochemical development...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Pyrazole Acetic Acid Intermediates: A Comparative Guide

Executive Summary Pyrazole acetic acid derivatives are privileged scaffolds in modern medicinal chemistry and agrochemical development. They serve as critical intermediates in the synthesis of COX-2 inhibitors,1 precursors for p38 MAP kinase inhibitors[1], and act as primary degradation metabolites for novel fungicides like fluoxapiprolin. For researchers and drug development professionals, the accurate tracking, quantification, and structural elucidation of these intermediates require highly optimized Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide provides a comparative analysis of MS platforms and establishes a self-validating experimental protocol for their analysis.

Mechanistic Insights: Ionization and Fragmentation Causality

To design an effective MS method, one must understand the fundamental gas-phase chemistry of the target analyte. Pyrazole acetic acids possess two distinct functional groups that dictate their behavior in an Electrospray Ionization (ESI) source: the basic pyrazole nitrogen and the acidic carboxylic moiety. This amphoteric nature allows for robust ionization in both positive ( [M+H]+ ) and negative ( [M−H]− ) modes.

Fragmentation Causality (CID): During Collision-Induced Dissociation (CID), the fragmentation of pyrazole acetic acids follows a predictable, self-validating thermodynamic pathway.

  • Primary Cleavage: The most favorable initial cleavage is the2 (a neutral loss of 45 Da)[2]. This confirms the presence of the intact acetic acid side chain.

  • Secondary Cleavage: At higher collision energies, the stable aromatic pyrazole core begins to fracture. The 3 characteristically involve the expulsion of small, highly stable neutral molecules, specifically hydrogen cyanide ( −HCN , Δm/z=27 Da) and nitrogen gas ( −N2​ , Δm/z=28 Da)[3].

Fragmentation A Precursor Ion [M+H]+ m/z 127 (e.g., Pyrazole-3-acetic acid) B Fragment Ion Neutral Loss of -COOH (-45 Da) A->B Low CID Energy C Fragment Ion Loss of -HCN (-27 Da) B->C High CID Energy D Fragment Ion Loss of -N2 (-28 Da) B->D High CID Energy

Pyrazole acetic acid CID fragmentation pathway showing key neutral losses.

Comparative Analysis: ESI-QqQ vs. ESI-HRMS (Q-TOF)

Selecting the appropriate mass analyzer depends entirely on the phase of research. Below is an objective performance comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems for analyzing these intermediates.

ParameterESI-QqQ (Triple Quadrupole)ESI-HRMS (Q-TOF)
Primary Application Targeted quantification, trace residue analysisStructural elucidation, unknown impurity profiling
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan, Targeted MS/MS (Data-Dependent)
Sensitivity Extremely High (Femtogram to low Picogram level)Moderate to High (Picogram level)
Mass Accuracy Nominal mass (~0.1 Da resolution)High resolution (< 5 ppm mass error)
Isomer Differentiation Poor (relies entirely on chromatography)Excellent (via exact mass fragment fidelity)
Field-Proven Use Case 4 (e.g., pyrazole-acetic acid) in soil/crops[4].Confirming the synthesis of novel pyrazole acetic acid intermediates for kinase inhibitors.

Application Scientist Insight: Use Q-TOF during the early synthetic route scouting to confirm that the correct pyrazole regioisomer (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl) was synthesized. Once the route is locked and you need to track intermediate consumption or environmental degradation at trace levels, switch to a QqQ platform operating in MRM mode.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system. Every step includes an internal control mechanism to prevent false positives and account for matrix effects.

Step 1: Sample Preparation (Acidified QuEChERS) Causality: Pyrazole acetic acids are highly polar (pKa ~4.0). Under neutral conditions, they exist as carboxylate anions, which partition poorly into organic extraction solvents.

  • Homogenize the sample matrix (e.g., reaction mixture or biological matrix).

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C2​ -pyrazole acetic acid) at a known concentration. This continuously monitors extraction recovery and MS matrix suppression.

  • Extract using Acetonitrile acidified with 1% Formic Acid. The acid suppresses the ionization of the carboxylic group, driving the neutral molecule into the organic phase.

  • Add partitioning salts (MgSO4 and NaCl), centrifuge, and collect the supernatant.

Step 2: Chromatographic Separation Causality: Standard C18 columns struggle to retain small, polar pyrazole acids, leading to co-elution with the solvent front and severe ion suppression.

  • Equip the LC with a Biphenyl stationary phase column (e.g., 2.1 x 100 mm, 1.7 µm). The biphenyl phase provides π−π interactions that selectively retain the electron-rich pyrazole ring.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: MS Parameter Optimization (MRM Mode)

  • Set the ESI source to Positive mode with a Capillary Voltage of 3500 V.

  • Set the Drying Gas (Nitrogen) temperature to 325°C at 12 L/min to ensure complete desolvation.

  • Self-Validation Check (Ion Ratios): Do not rely on a single mass transition. Program the QqQ to monitor one Quantifier transition (e.g., [M+H]+→[M+H−COOH]+ ) and one Qualifier transition (e.g., [M+H]+→[M+H−COOH−HCN]+ ).

  • Calculate the ratio between the quantifier and qualifier peaks. The sample's ion ratio must fall within ±20% of the neat analytical standard to confirm positive identification, effectively eliminating isobaric false positives.

Workflow S1 Sample Prep Acidified QuEChERS S2 Chromatography Biphenyl Column S1->S2 S3 Ionization ESI+/- Switching S2->S3 S4 Mass Analysis MRM / HRMS S3->S4 S5 Data Validation Isotope IS & Ratios S4->S5

Self-validating LC-MS/MS workflow for pyrazole acetic acid intermediate analysis.

References

  • Bhardwaj, A. K., et al. Method validation and residue analysis of fluoxapiprolin and its metabolites on tomato by QuEChERS method combination with liquid chromatography tandem mass spectrometry (LC-MS/MS). Taylor & Francis.[Link]

  • Dumas, J., et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

A Researcher's Guide to Interpreting the FTIR Spectra of Pyrazole Carboxylic Acids

For researchers and professionals in drug development and materials science, pyrazole carboxylic acids represent a class of heterocyclic compounds with significant therapeutic and functional potential. Accurate and effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, pyrazole carboxylic acids represent a class of heterocyclic compounds with significant therapeutic and functional potential. Accurate and efficient characterization of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for structural elucidation. This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of pyrazole carboxylic acids, offering a comparative perspective against other common heterocyclic carboxylic acids and a robust experimental protocol for data acquisition.

The Vibrational Fingerprint: Decoding the Spectrum

The FTIR spectrum of a pyrazole carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid and the pyrazole ring. Understanding the expected position and nature of these absorption bands is key to a conclusive identification.

The Unmistakable Signature of the Carboxylic Acid

The carboxylic acid moiety gives rise to some of the most prominent and recognizable peaks in an infrared spectrum. These are largely dictated by the strong hydrogen bonding that occurs between molecules, typically forming cyclic dimers in the solid state.

  • O-H Stretching: The most characteristic feature is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3][4] This broadening is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond energies. This band is often so wide that it can overlap with C-H stretching vibrations.[1]

  • C=O Stretching: A strong, sharp absorption peak is observed for the carbonyl group, typically in the range of 1760-1690 cm⁻¹.[1][3][5] The exact position is sensitive to the molecular environment. For dimerized saturated aliphatic carboxylic acids, this peak is commonly found between 1720-1705 cm⁻¹.[5] Conjugation with the pyrazole ring can shift this band to a lower wavenumber.

  • C-O Stretching and O-H Bending: The spectrum also features bands arising from C-O stretching and in-plane O-H bending. These are often coupled and appear in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend).[1][5] An additional out-of-plane O-H bend can sometimes be observed as a broad band around 950-910 cm⁻¹.[1]

The Contribution of the Pyrazole Ring

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, contributes its own set of characteristic vibrations to the spectrum.

  • N-H Stretching: In non-substituted pyrazoles, the N-H stretching vibration of the ring appears in the region of 3200-3100 cm⁻¹, often as a sharp feature.[6] In pyrazole carboxylic acids, this can sometimes be masked by the broad O-H band of the carboxylic acid.

  • C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are typically observed as weaker bands just above 3000 cm⁻¹.[7]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of medium to strong absorption bands in the 1600-1500 cm⁻¹ region.[8]

  • Ring and C-N Stretching: The stretching vibrations of the pyrazole ring as a whole, and specifically the C-N stretching, result in characteristic absorptions. A notable intense band for the C-N stretching of the pyrazole ring has been reported around 1290 cm⁻¹.[9][10] Other ring vibrations can be found in the broader 1300-1000 cm⁻¹ range.[8]

A Comparative Analysis: Pyrazole vs. Imidazole and Pyridine Carboxylic Acids

To confidently identify a pyrazole carboxylic acid, it is instructive to compare its expected FTIR spectrum with those of other structurally related heterocyclic carboxylic acids, such as imidazole and pyridine carboxylic acids. While the carboxylic acid peaks will be broadly similar, the fingerprint region, which contains the ring vibrations, will show distinct differences.

Functional Group/VibrationPyrazole Carboxylic AcidImidazole Carboxylic AcidPyridine Carboxylic Acid
O-H Stretch (Carboxylic Acid) Very Broad, 3300-2500 cm⁻¹Very Broad, 3300-2500 cm⁻¹Very Broad, 3300-2500 cm⁻¹
C=O Stretch (Carboxylic Acid) Strong, 1760-1690 cm⁻¹Strong, ~1710 cm⁻¹[7][11]Strong, 1710-1680 cm⁻¹ (aromatic conjugated)[10]
C=N / C=C Ring Stretches 1600-1500 cm⁻¹~1550-1450 cm⁻¹1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[7]
Ring / C-N Stretches ~1290 cm⁻¹ (strong C-N) and others in the fingerprint regionFingerprint region will differ due to ring structureFingerprint region will differ due to ring structure

The key differentiating features will lie in the precise positions and relative intensities of the ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). The different arrangement of nitrogen atoms in the pyrazole, imidazole, and pyridine rings leads to unique vibrational modes.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on proper sample preparation. For solid samples like most pyrazole carboxylic acids, the two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

This traditional transmission method provides excellent quality spectra when performed correctly. The goal is to create a thin, transparent pellet of the sample dispersed in KBr.

Step-by-Step Methodology:

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (typically at ~100 °C) and stored in a desiccator.[3] Water has strong IR absorptions that can obscure the sample spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the pyrazole carboxylic acid sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[1]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.[12]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and connect it to a vacuum line to remove entrapped air, which can cause the pellet to be opaque.

  • Applying Pressure: Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes.[12]

  • Pellet Extraction: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.

Method 2: Attenuated Total Reflectance (ATR)

ATR has become a more popular technique due to its simplicity and lack of extensive sample preparation.[2][4] It is ideal for rapid analysis.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered pyrazole carboxylic acid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[8] Good contact is crucial for a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal as in step 1.

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the workflow for sample preparation.

Caption: Molecular structure of a generic pyrazole carboxylic acid.

cluster_KBr KBr Pellet Method cluster_ATR ATR Method start_kbr Start grind_sample Grind Sample (1-2 mg) start_kbr->grind_sample mix_kbr Mix with Dried KBr (100-200 mg) grind_sample->mix_kbr load_die Load into Pellet Die mix_kbr->load_die apply_pressure Apply Pressure (8-10 tons) load_die->apply_pressure acquire_spectrum_kbr Acquire Spectrum apply_pressure->acquire_spectrum_kbr end_kbr End acquire_spectrum_kbr->end_kbr start_atr Start clean_crystal Clean ATR Crystal start_atr->clean_crystal background_scan Acquire Background clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample apply_pressure_atr Apply Pressure apply_sample->apply_pressure_atr acquire_spectrum_atr Acquire Spectrum apply_pressure_atr->acquire_spectrum_atr end_atr End acquire_spectrum_atr->end_atr

Caption: Experimental workflows for KBr pellet and ATR-FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of pyrazole carboxylic acids. By understanding the characteristic absorption bands of both the carboxylic acid and the pyrazole ring, researchers can confidently interpret spectral data. The very broad O-H stretch, the strong carbonyl peak, and the specific fingerprint of the pyrazole ring create a unique spectral signature. When compared with other heterocyclic carboxylic acids, the differences in the ring vibration region become apparent, allowing for clear differentiation. Adherence to proper sample preparation techniques, whether using the KBr pellet or ATR method, is crucial for obtaining high-quality, reproducible data, thereby ensuring the integrity of research and development efforts in this important class of compounds.

References

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)
  • JETIR. (2024, June).
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Ali, M. A., et al. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • RSC Publishing. (1967). A vibrational assignment for pyrazole - Journal of the Chemical Society B. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • PubMed. (2011, September 15). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • Wiley Online Library. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to COSY and HSQC NMR Interpretation for Pyrazole Structures

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, the pyrazole scaffold is a ubiquitous motif in medicinal chemistry, renow...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, the pyrazole scaffold is a ubiquitous motif in medicinal chemistry, renowned for its diverse biological activities. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis, the inherent complexities of substituted pyrazoles—such as tautomerism, positional isomerism, and signal overlap—often demand more sophisticated techniques.[1][2][3] This guide provides an in-depth comparison and practical workflow for utilizing two of the most powerful two-dimensional (2D) NMR experiments, COSY and HSQC, to confidently characterize pyrazole-containing molecules.

The Challenge with Pyrazoles: Why 1D NMR is Often Not Enough

A simple 1D ¹H or ¹³C NMR spectrum of a substituted pyrazole can be deceptive. Several factors contribute to potential ambiguity:

  • Annular Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers, which can lead to averaged signals and broadened peaks in the NMR spectrum.[1][4] The position of substituents dramatically influences this equilibrium.

  • Isomeric Confusion: Distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole based solely on chemical shifts can be challenging, as substituent effects can be nuanced.

  • Signal Overlap: In complex molecules with multiple aromatic or aliphatic substituents, the proton signals can crowd into narrow regions of the spectrum, making definitive assignments from multiplicity patterns alone nearly impossible.[1]

This is where 2D NMR techniques become indispensable, spreading the spectral information across a second dimension to resolve these complexities.[2][5]

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) connectivity within a molecule.[6][7] It reveals which protons are J-coupled, typically through two or three bonds.

The Causality Behind the Experiment

The COSY pulse sequence involves a series of radiofrequency (RF) pulses with an evolution time.[8][9] The key event is "magnetization transfer" between coupled protons.[10] If two protons are coupled, the magnetization of one can be transferred to the other during the experiment. This transfer gives rise to off-diagonal peaks, or "cross-peaks," in the 2D spectrum.

Interpreting a COSY Spectrum

A COSY spectrum plots the ¹H NMR spectrum along both the x and y axes.[10][11] The resulting map contains two types of signals:

  • Diagonal Peaks: These lie along the diagonal of the plot and represent the conventional 1D ¹H NMR spectrum.[10][11]

  • Cross-Peaks: These are the most informative signals. They appear off the diagonal and indicate that the two protons corresponding to the chemical shifts on the x and y axes are coupled.[10][12] Each coupling gives rise to two symmetrical cross-peaks across the diagonal.[10]

By starting at a diagonal peak of a known proton and "walking" via the cross-peaks to other diagonal peaks, one can trace out the entire spin system of coupled protons.[10][13][14]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful proton-detected heteronuclear correlation technique that identifies which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[5][15]

The Causality Behind the Experiment

The HSQC pulse sequence is more complex than COSY and involves pulses on both the ¹H and ¹³C channels.[8][16] A key part of the sequence is an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) block, which transfers magnetization from the highly sensitive protons to the less sensitive carbons, and then back to the protons for detection.[8][17] This "inverse detection" method provides a significant sensitivity advantage over older carbon-detected experiments like HETCOR.[18][19] The experiment is optimized for a specific one-bond coupling constant (¹JCH), typically around 145-160 Hz for the carbons in a pyrazole ring.[1]

Interpreting an HSQC Spectrum

An HSQC spectrum displays the ¹H spectrum on one axis (usually F2, the x-axis) and the ¹³C spectrum on the other (F1, the y-axis). Each peak in the 2D spectrum represents a direct connection between a proton and a carbon at their respective chemical shifts.[13][20]

  • CH, CH₂, and CH₃ Groups: A standard HSQC will show a correlation for each protonated carbon.

  • Quaternary Carbons: Carbons with no attached protons will not appear in an HSQC spectrum, which is in itself valuable information.

A variation called a multiplicity-edited HSQC can further distinguish between CH/CH₃ groups (which typically appear as positive peaks) and CH₂ groups (which appear as negative peaks or are colored differently).[1]

Experimental Protocols: A Self-Validating System

The quality of your 2D NMR data is directly dependent on a sound experimental setup. The following are field-proven methodologies.

Sample Preparation
  • COSY: A sample concentration of ~5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.[1]

  • HSQC: Due to the lower natural abundance of ¹³C, a slightly more concentrated sample of ~15-20 mg is recommended to achieve good signal-to-noise in a reasonable time.[1][21]

  • Solvent Choice: Solvents like CDCl₃ and DMSO-d₆ are common.[3] If signal overlap is an issue, changing the solvent (e.g., to benzene-d₆) can induce different chemical shifts and may resolve overlapping signals.[1]

Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring COSY and HSQC data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve 15-20 mg of pyrazole derivative in ~0.6 mL of deuterated solvent h1 Acquire 1D ¹H Spectrum (Set spectral width) prep->h1 Insert sample into spectrometer c13 Acquire 1D ¹³C Spectrum (Set spectral width) h1->c13 cosy Acquire 2D COSY (e.g., 'cosygpqf') c13->cosy hsqc Acquire 2D HSQC (e.g., 'hsqcedetgpsisp2.3') cosy->hsqc proc Fourier Transform, Phase, and Calibrate hsqc->proc interp Correlate peaks to elucidate structure proc->interp G cluster_cosy COSY Data Interpretation cluster_hsqc HSQC Data Interpretation cluster_final Final Structure Confirmation cosy_h4_h5 Cross-peak between δ(H4) and δ(H5) cosy_result Identifies H4-H5 connectivity and ethyl fragment. cosy_h4_h5->cosy_result cosy_ethyl Cross-peak between δ(CH₂) and δ(CH₃) cosy_ethyl->cosy_result final_structure Unambiguous assignment of pyrazole ring substituents. cosy_result->final_structure Provides proton framework hsqc_h4_c4 Correlation between δ(H4) and δ(C4) hsqc_result Assigns specific carbons C4 and C5. hsqc_h4_c4->hsqc_result hsqc_h5_c5 Correlation between δ(H5) and δ(C5) hsqc_h5_c5->hsqc_result hsqc_result->final_structure Links protons to carbon skeleton

Caption: Logical workflow for combining COSY and HSQC data.

Representative Data for Pyrazole Rings

The following table summarizes typical chemical shift ranges and coupling constants for the pyrazole nucleus. These values are highly dependent on substitution and solvent.

NucleusTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Typical Coupling Constants (Hz)
H3 / H5 7.5 - 8.2130 - 145J₃₄ ≈ J₄₅ ≈ 1.9-2.5 [1]
H4 6.2 - 6.6105 - 110J₃₅ ≈ 0.5-0.9 [1]
N-H 10 - 14 (often broad) [1]N/AN/A

Conclusion

COSY and HSQC are not merely alternative techniques but are complementary experiments that, when used in conjunction, provide a robust and self-validating system for the structural elucidation of pyrazole derivatives. COSY establishes the proton framework by identifying coupled spin systems, while HSQC anchors this framework to the carbon skeleton through direct one-bond correlations. This combined approach effectively resolves the ambiguities arising from isomerism, tautomerism, and signal overlap that frequently plague 1D NMR spectra, empowering researchers in medicinal chemistry and drug development to determine their molecular structures with the highest degree of confidence.

References

  • 2D NMR Introduction - Chemistry LibreTexts. (2019, July 24). Retrieved from [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). Retrieved from [Link]

  • 2d Nmr Basics For Organic Chemistry. (n.d.). Retrieved from [Link]

  • Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles - Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. (1984). Spectroscopy Letters, 17(12), 757-763.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • HETERONUCLEAR NMR PULSE SEQUENCES APPLIED TO BIOMOLECULES - Annual Reviews. (n.d.). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • (PDF) A comprehensive discussion of HSQC and HMQC pulse sequences - ResearchGate. (n.d.). Retrieved from [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved from [Link]

  • HMQC Basic heteronuclear correlations: HSQC - Web. (n.d.). Retrieved from [Link]

  • COSY Spectroscopy in 2D NMR Analysis | PDF - Scribd. (n.d.). Retrieved from [Link]

  • "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • 2D NMR-spectroscopic screening reveals polyketides in ladybugs - PMC. (n.d.). Retrieved from [Link]

  • 2D NMR Experiments - HETCOR - Nanalysis. (2019, October 15). Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • 2D-COSY NMR spectrum | How to read COSY Spectrum? - YouTube. (2022, March 3). Retrieved from [Link]

  • 5.1: COSY Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • How to interpret a HSQC NMR Spectrum. - YouTube. (2013, January 18). Retrieved from [Link]

  • Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]

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Comparative

Solubility Comparison Guide: PEGylated vs. Non-PEGylated Pyrazoles

Executive Summary Pyrazoles represent a "privileged scaffold" in medicinal chemistry, featuring prominently in the design of anti-inflammatory, anticancer, and antimicrobial agents. However, the rigid, planar, and highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a "privileged scaffold" in medicinal chemistry, featuring prominently in the design of anti-inflammatory, anticancer, and antimicrobial agents. However, the rigid, planar, and highly lipophilic nature of the pyrazole core often results in exceptionally poor aqueous solubility. This physicochemical bottleneck severely limits oral bioavailability and clinical translation.

Polyethylene glycol (PEG) conjugation—commonly known as PEGylation—has emerged as a robust, field-proven strategy to overcome these barriers. This guide objectively compares the thermodynamic solubility, pharmacokinetic (PK) profiles, and experimental validation of PEGylated versus non-PEGylated pyrazole derivatives, providing drug development professionals with actionable, data-driven insights.

Mechanistic Causality: Why PEGylation Enhances Solubility

To understand the solubility disparity, we must examine the thermodynamics of dissolution. Non-PEGylated pyrazoles typically exhibit high crystal lattice energy and strong intermolecular hydrophobic interactions. While this makes the molecules thermodynamically stable, they become kinetically resistant to aqueous dissolution.

When a PEG moiety is covalently attached to the pyrazole scaffold (or utilized in nano-encapsulation, such as PEGylated liposomes), two primary mechanisms drive the solubility enhancement ():

  • Hydration Shell Formation: The oxygen atoms repeating along the PEG polymer backbone act as hydrogen-bond acceptors. This forms an extensive, highly ordered hydration shell with surrounding water molecules, creating a massive thermodynamic sink that favors dissolution over crystallization.

  • Steric Shielding & Lattice Disruption: The flexible, bulky PEG chains physically disrupt the highly ordered crystal packing of the pyrazole cores. This lowers the melting point and the energy required to break the crystal lattice. Furthermore, in vivo, this steric shield prevents protein opsonization, significantly prolonging the circulation half-life and preventing rapid clearance ().

PEGylationMechanism NonPEG Non-PEGylated Pyrazole (High Lattice Energy) PEGylation PEGylation Process (Conjugation/Encapsulation) NonPEG->PEGylation + mPEG-NHS PEGylated PEGylated Pyrazole PEGylation->PEGylated Hydration Hydration Shell (H-Bonding) PEGylated->Hydration Steric Steric Shielding (Disrupted Packing) PEGylated->Steric Solubility Enhanced Solubility (>100x Increase) Hydration->Solubility Steric->Solubility PK Prolonged Circulation (Reduced Opsonization) Steric->PK

Mechanism of PEGylation enhancing pyrazole solubility and pharmacokinetics.

Quantitative Data Comparison

The following table synthesizes quantitative solubility and pharmacokinetic data comparing standard pyrazole derivatives against their PEGylated counterparts, based on recent pharmacological studies and patent literature (, , ).

Compound / ScaffoldStateAqueous Solubility (mg/mL)Fold IncreaseCirculation Half-LifeReference Context
CR232 (Anticancer) Non-PEGylated< 0.001 (Practically Insoluble)N/A< 1 hourBaseline
CR232 (PEG-Liposome) PEGylated0.07 – 0.10~100x> 8 hoursNanocarrier
Diphenyl-pyrazole diamine Non-PEGylated~0.05N/ARapid clearanceBaseline
PEG-Diphenyl-pyrazole PEGylated> 15.0>300xProlongedCovalent Conjugate
AAP Photoswitch Non-PEGylated< 0.01N/AN/ABaseline
PEG-AAP PEGylated> 50.0>5000xN/ACovalent Conjugate

Note: The degree of solubility enhancement is directly proportional to the molecular weight of the PEG chain (e.g., PEG-400 vs. PEG-5000) and the specific conjugation site on the pyrazole ring.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating the solubility of PEGylated pyrazoles.

Protocol A: Synthesis of PEGylated Pyrazole via NHS-Ester Chemistry

Rationale: Amine-functionalized pyrazoles (e.g., diphenyl-1H-pyrazole-4,5-diamine) can be readily conjugated to mPEG-NHS esters. The N-Hydroxysuccinimide (NHS) leaving group ensures high-yielding amide bond formation without the need for harsh, lattice-degrading reagents ().

  • Preparation: Dissolve 1.0 mmol of the amine-functionalized pyrazole in 5 mL of anhydrous Dimethylformamide (DMF) to ensure complete solvation of the lipophilic core.

  • Activation: Add 1.2 mmol of mPEG-NHS (e.g., PEG 5000) and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a proton scavenger, maintaining the nucleophilicity of the pyrazole amine.

  • Reaction: Stir the mixture continuously at room temperature for 12-24 hours under a dry nitrogen atmosphere to prevent NHS hydrolysis.

  • Purification: Precipitate the PEGylated conjugate by adding the reaction mixture dropwise into 50 mL of cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes to pellet the conjugate.

  • Validation: Lyophilize the pellet. Confirm conjugation via 1 H-NMR (identifying the massive PEG backbone peak at ~3.6 ppm alongside the pyrazole aromatic protons) and MALDI-TOF Mass Spectrometry to verify the molecular weight shift.

Protocol B: Thermodynamic Solubility Evaluation (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that transient supersaturation artifacts do not skew the quantitative data, providing a true thermodynamic baseline.

  • Saturation: Add an excess amount (beyond expected solubility) of the non-PEGylated and PEGylated pyrazole into separate glass vials containing 10 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a reciprocating shaker at 37°C for 48 hours. This extended duration guarantees that thermodynamic equilibrium between the solid phase and the solute is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to firmly pellet any undissolved drug. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Analyze the filtrate using RP-HPLC (C18 column, UV detection set to the pyrazole's λmax​ ). Calculate the exact concentration against a pre-established standard calibration curve.

ExperimentalWorkflow Synthesis 1. Synthesis (NHS-Ester) Purification 2. Purification (Precipitation) Synthesis->Purification Validation 3. Validation (NMR & MS) Purification->Validation Equilibration 4. Equilibration (Shake-Flask) Validation->Equilibration Analysis 5. HPLC Analysis (Quantification) Equilibration->Analysis

Step-by-step experimental workflow for PEGylation and solubility quantification.

Conclusion

The stark contrast in solubility between PEGylated and non-PEGylated pyrazoles underscores the absolute necessity of polymer conjugation or encapsulation in modern drug design. By physically disrupting crystal lattice energy and forming robust hydration shells, PEGylation transforms practically insoluble pyrazole scaffolds into viable, highly bioavailable therapeutic candidates. Researchers must employ rigorous thermodynamic evaluations, such as the shake-flask method coupled with HPLC, to accurately quantify these enhancements during preclinical development.

References

  • Title: Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable Source: PMC (National Institutes of Health) URL: [Link]

  • Source: Google Patents (US20060171920A1)
  • Source: Google Patents (WO2007056556A2)
  • Title: pH Tuning of Water-Soluble Arylazopyrazole Photoswitches Source: ResearchGate URL: [Link]

Validation

Part 1: A Tale of Two Isomers: Fundamental Physicochemical Differences

An In-Depth Comparative Guide to Pyrazole and Imidazole Acetic Acid Building Blocks for Medicinal Chemistry For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Pyrazole and Imidazole Acetic Acid Building Blocks for Medicinal Chemistry

For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. Among the most versatile and frequently employed scaffolds, pyrazole and imidazole hold a "privileged" status.[1][2] This guide provides a detailed, data-driven comparison of their acetic acid derivatives, moving beyond a simple list of properties to explain the causal relationships between structure and function, thereby empowering rational drug design.

Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. Both are five-membered aromatic heterocycles, but the arrangement of their two nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—is the source of their distinct chemical personalities.[1][3] This seemingly subtle difference has cascading effects on their stability, basicity, and interaction potential.

Caption: Structural and physicochemical comparison of pyrazole and imidazole.

Key Physicochemical Distinctions:

  • Basicity (pKa): This is the most critical differentiator. Imidazole is significantly more basic (pKa ≈ 7.1) than pyrazole (pKa ≈ 2.5).[4][5] Upon protonation, the positive charge in the resulting imidazolium ion is effectively delocalized across two equivalent nitrogen atoms, leading to greater stabilization.[3] In the pyrazolium ion, this delocalization is less effective.[3][6] This means at physiological pH (~7.4), an imidazole ring can exist in both neutral and protonated (cationic) forms, allowing it to engage in ionic interactions. A pyrazole ring, in contrast, will be overwhelmingly neutral.

  • Stability: Computational studies suggest the imidazole ring is generally more stable than the pyrazole ring.[1] This is attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive adjacent N-N bond in pyrazole.[1]

  • Hydrogen Bonding: Both heterocycles are versatile hydrogen bond participants. The "pyrrole-like" N-1 atom, bearing a hydrogen, acts as a hydrogen bond donor, while the "pyridine-like" N-2 (in pyrazole) or N-3 (in imidazole) acts as a hydrogen bond acceptor via its lone pair of electrons.[1][4]

  • Lipophilicity: Pyrazole (ClogP ≈ 0.24) is significantly less lipophilic than benzene (ClogP ≈ 2.14), making it an excellent bioisosteric replacement to enhance aqueous solubility and modulate physicochemical properties.[4][5]

FeaturePyrazole Acetic AcidImidazole Acetic AcidCausality & Implication
Parent Heterocycle 1,2-Diazole1,3-DiazoleNitrogen position dictates electronic properties.
pKa (Heterocycle) ~2.5[4][5]~7.1[4][5]Imidazole's higher basicity allows for partial protonation at physiological pH.
Charge at pH 7.4 NeutralPartially Positive / NeutralDictates the primary type of interaction with biological targets (H-bonding vs. ionic).
Primary Interactions H-bond donor/acceptor, dipoleH-bond donor/acceptor, ionic bondsImidazole offers the additional possibility of forming salt bridges with acidic residues.
Metabolic Stability Generally considered high[7]Can be susceptible to metabolism; potential for CYP inhibition[8]Pyrazole is often introduced to block metabolic hotspots.

Part 2: Synthesis of Acetic Acid Derivatives: Protocols and Considerations

The most direct route to these building blocks is the N-alkylation of the parent heterocycle with a haloacetate ester, followed by ester hydrolysis. However, the inherent chemistry of each scaffold presents unique challenges and considerations.

G cluster_imidazole Imidazole Pathway cluster_pyrazole Pyrazole Pathway I_start Imidazole I_reagent + ClCH₂COOR (e.g., tert-butyl chloroacetate) Base (K₂CO₃) I_start->I_reagent I_intermediate Imidazol-1-yl-acetic acid ester I_reagent->I_intermediate I_hydrolysis Hydrolysis (e.g., HCl or TiCl₄) I_intermediate->I_hydrolysis I_end Imidazol-1-yl-acetic acid (Single Regioisomer) I_hydrolysis->I_end P_start Unsymmetrical Pyrazole P_reagent + BrCH₂COOR (e.g., methyl bromoacetate) Base (e.g., LDA) P_start->P_reagent P_intermediate Mixture of N-1 and N-2 -acetic acid esters P_reagent->P_intermediate P_hydrolysis Hydrolysis P_intermediate->P_hydrolysis P_end Mixture of Pyrazole Acetic Acid Isomers P_hydrolysis->P_end

Caption: Synthetic workflow for N-alkylation of imidazole versus pyrazole.

Experimental Protocol 1: Synthesis of Imidazol-1-yl-acetic acid Hydrochloride

This protocol is adapted from a robust synthesis of a key intermediate for zoledronic acid.[9][10]

Step 1: N-Alkylation to form Imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (K₂CO₃, 1.4 eq).

  • Add tert-butyl chloroacetate (1.2 eq) at room temperature.

  • Reflux the mixture for approximately 10 hours, monitoring reaction completion by TLC.

  • After completion, cool the reaction mass and quench with cold water.

  • Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The product can be purified further by column chromatography.

Step 2: Ester Cleavage to form Imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to -15 °C.

  • Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise over 1 hour, maintaining the temperature between -15 and -10 °C.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Carefully add isopropyl alcohol to quench the reaction, followed by additional isopropyl alcohol to precipitate the product.

  • Stir for 1 hour at room temperature, then filter the solid, wash with isopropyl alcohol, and dry under vacuum to yield imidazol-1-yl-acetic acid hydrochloride.[9][10]

Self-Validation Check: The identity and purity of the intermediate and final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt formation is confirmed by the integration of the N-H proton and elemental analysis.

Experimental Protocol 2: Synthesis of (Pyrazol-1-yl)acetic Acid

The alkylation of pyrazole itself is straightforward, but for unsymmetrically substituted pyrazoles, regioselectivity becomes a major challenge, often yielding a mixture of N-1 and N-2 isomers.[4] The ratio depends heavily on the nature of the substituent and reaction conditions.

General Protocol for N-Alkylation of Pyrazole:

  • Prepare a solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise.

  • After stirring for 30 minutes, add methyl bromoacetate (1.2 eq) via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ester can be purified by chromatography.

  • Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water or aqueous HCl) to yield the target (pyrazol-1-yl)acetic acid.

Causality Behind Isomer Formation: The formation of two isomers is a direct consequence of the tautomerism in unsymmetrically substituted pyrazoles.[4] Deprotonation can occur at either nitrogen, and subsequent alkylation leads to a product mixture that can be difficult and costly to separate, a key consideration in process chemistry. Alternative strategies, such as the cyclocondensation of hydrazine derivatives with precursors already containing the acetic acid side chain, can provide better regiocontrol.[11]

Part 3: Performance in Drug Discovery: A Bioisosteric Perspective

The choice between pyrazole and imidazole acetic acid is dictated by the specific requirements of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Pyrazole Acetic Acid: The Neutral, Stable Bioisostere

The pyrazole scaffold is frequently employed as a bioisostere to replace an arene (like benzene or phenol) or other heterocycles, including imidazole.[4][5] The primary motivations are to:

  • Improve Physicochemical Properties: Replacing a lipophilic phenyl ring with a more polar but still aromatic pyrazole ring can decrease lipophilicity and improve aqueous solubility.[4]

  • Enhance Metabolic Stability: The pyrazole ring is often more resistant to oxidative metabolism compared to phenyl rings or other heterocycles, making it a valuable tool for blocking metabolic hotspots and improving a compound's half-life.[7]

  • Fine-Tune Target Interactions: By providing a neutral scaffold with specific hydrogen bonding vectors, it allows for precise interaction with a target without introducing a basic center that might be detrimental to selectivity or cause off-target effects (e.g., hERG channel inhibition).

Case Study - Angiotensin II Receptor Antagonists: A classic example is the evolution from losartan. Losartan's more potent active metabolite is an imidazole carboxylic acid. Researchers successfully replaced this imidazole moiety with a pyrazole ring, leading to a series of compounds with similar high potency, demonstrating a successful bioisosteric switch.[4]

Imidazole Acetic Acid: The Charged Modulator for Specific Interactions

The imidazole acetic acid building block is the clear choice when a basic center is required for pharmacological activity.

  • Mimicking Endogenous Ligands: Histamine, an endogenous biogenic amine, features an imidazole ring. Its primary oxidative metabolite is imidazole-4-acetic acid.[12] Therefore, in designing ligands for histamine receptors, the imidazole scaffold is a natural starting point.

  • Enabling Ionic Interactions: The ability of the imidazole ring to be protonated at physiological pH is crucial for its role in many drugs. This positive charge can form a strong ionic bond (salt bridge) with negatively charged aspartate or glutamate residues in the binding site of a target protein, a key anchoring interaction that is not possible with the neutral pyrazole ring.[13]

Case Study - Histamine H3 Receptor Ligands: The development of H3 receptor antagonists heavily features the imidazole core.[8][14] The basicity of the imidazole ring is often critical for its affinity and efficacy. However, this same feature can be a liability, as the imidazole ring is known to coordinate to the heme iron in Cytochrome P450 enzymes, leading to potential drug-drug interactions.[8] This has driven the search for non-imidazole antagonists, where a scaffold like pyrazole could be considered if the basicity is not essential for binding.

G cluster_target Protein Binding Pocket cluster_pyrazole Pyrazole Acetic Acid Ligand cluster_imidazole Imidazole Acetic Acid Ligand ASP Aspartate (Asp) (Negative Charge) P_ligand Pyrazole Ring (Neutral) P_ligand->ASP Weak Interaction P_interaction H-Bond I_ligand Imidazolium Ring (Positive Charge) I_ligand->ASP Strong Interaction I_interaction Ionic Bond

Caption: Interaction modes of pyrazole vs. protonated imidazole with an acidic residue.

Conclusion: A Strategic Choice Based on Function

The decision to use a pyrazole or imidazole acetic acid building block is not a matter of inherent superiority but of strategic design. They are not interchangeable parts but distinct tools for specific molecular tasks.

  • Choose Imidazole Acetic Acid when:

    • A basic center is required to mimic an endogenous ligand or engage in crucial ionic interactions with the target protein.

    • Partial positive charge at physiological pH is a key component of the pharmacophore.

  • Choose Pyrazole Acetic Acid when:

    • A metabolically robust, neutral aromatic scaffold is needed.

    • The goal is to improve physicochemical properties like solubility by replacing a more lipophilic arene.

    • A basic center is undesirable due to selectivity concerns, off-target effects, or potential for CYP inhibition.

By understanding the fundamental differences in basicity, stability, and interaction potential, medicinal chemists can leverage these powerful building blocks to design safer, more effective, and more successful therapeutic agents.

References

  • Scribd. (n.d.). Imidazole and Pyrazole: Properties & Synthesis. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-38. Retrieved from [Link]

  • MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 5001. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Imidazole vs. Pyrazole: Properties & Synthesis. Retrieved from [Link]

  • Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules, 13(11), 2776-2782. Retrieved from [Link]

  • Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules, 13(11), 2776-2782. Retrieved from [Link]

  • Srivastava, B. K., et al. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. Bioorganic & Medicinal Chemistry Letters, 18(3), 963-8. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Reitz, D. B., et al. (2008). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Bioorganic & Medicinal Chemistry Letters, 18(18), 5053-5056. Retrieved from [Link]

  • Korošec, R. Č., et al. (2013). Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. Physical Chemistry Chemical Physics, 15(3), 904-16. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Baker, J. G. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 151(4), 436-446. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • Basheer, A., & Morsy, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1756. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 147. Retrieved from [Link]

  • Baker, J. G. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 151(4), 436-46. Retrieved from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-1-acetic acid, α-ethyl-4-iodo-3-methyl- Properties. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 147. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(18), 5527. Retrieved from [Link]

  • ThaiScience. (n.d.). Histamine Receptors and Their Ligands. Retrieved from [Link]

  • Nakane, S., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6614. Retrieved from [Link]

  • Sapa, J., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 339. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Methoxyethoxy-Pyrazole Motifs in Drug Design

As drug discovery programs increasingly target complex biological pathways, balancing aqueous solubility with metabolic stability remains a central challenge. The incorporation of a methoxyethoxy side chain onto a pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, balancing aqueous solubility with metabolic stability remains a central challenge. The incorporation of a methoxyethoxy side chain onto a pyrazole core has emerged as a highly privileged structural motif.

This guide objectively compares the performance of the methoxyethoxy-pyrazole motif against traditional alternatives (such as unsubstituted pyrazoles and triazoles). Designed for researchers and drug development professionals, it provides actionable experimental data, mechanistic causality, and a self-validating protocol for assessing intrinsic clearance.

Mechanistic Causality: Why Methoxyethoxy-Pyrazole?

To understand why the methoxyethoxy-pyrazole motif outperforms its alternatives, we must analyze the causality behind its structural components:

  • Solubility Enhancement vs. Metabolic Liability: The oxygen atoms in a methoxyethoxy chain act as potent hydrogen bond acceptors, significantly improving aqueous solubility compared to standard alkyl chains. However, aliphatic ethers are typically highly susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes.

  • The Pyrazole Shielding Effect: Pairing the methoxyethoxy group with an electron-deficient pyrazole ring fundamentally alters the molecule's metabolic fate. The pyrazole exerts an inductive pull, reducing the electron density on the ether oxygen. This makes the initial hydrogen abstraction step by the CYP heme iron energetically unfavorable, thereby preserving the molecule's integrity and ensuring low microsomal clearance across species .

  • Avoiding CYP Inhibition: Historically, triazoles have been used as bioisosteres. However, the unhindered nitrogen atoms in triazoles frequently coordinate with the heme iron of CYP3A4, leading to time-dependent inhibition (TDI). Scaffold morphing from a triazole to a pyrazole eliminates this coordination liability while maintaining the required geometry for target binding , .

Comparative Performance Data

The table below summarizes the quantitative pharmacokinetic advantages of the methoxyethoxy-pyrazole motif compared to structural alternatives.

Motif / ScaffoldIntrinsic Clearance ( Clint​ )Half-life ( t1/2​ )Aqueous SolubilityCYP3A4 TDI (Time-Dependent Inhibition)
Unsubstituted Triazole > 50 µL/min/mg< 15 minLow (< 40 µg/mL)Yes (IC50 < 10 µM)
Unsubstituted Pyrazole 25 µL/min/mg30 minModerate (~ 55 µg/mL)No (> 50 µM)
Methoxyethoxy-Triazole 45 µL/min/mg18 minHigh (> 150 µg/mL)Yes (IC50 < 10 µM)
Methoxyethoxy-Pyrazole < 10 µL/min/mg > 120 min High (> 170 µg/mL) No (> 50 µM)

Note: Data synthesized from comparative SAR profiling of c-Met inhibitors (e.g., the AMG 337 series) and MALT1 inhibitors , .

Visualizing the SAR Logic

SAR_Logic Base Base Scaffold (Poor Solubility) Methoxyethoxy Methoxyethoxy Addition (Solubility ↑) Base->Methoxyethoxy Modulates Lipophilicity PyrazoleCore Pyrazole Core (CYP Resistance ↑) Base->PyrazoleCore Scaffold Morphing TriazoleCore Triazole Core (CYP Inhibition Liability) Base->TriazoleCore Alternative MetabolicStability Optimized Motif (High Stability, Low Cl_int) Methoxyethoxy->MetabolicStability Synergistic Effect PyrazoleCore->MetabolicStability Blocks Oxidation

Logical SAR progression toward the methoxyethoxy-pyrazole motif.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacokinetic data requires more than just running samples through an LC-MS/MS. Every protocol must be a self-validating system . Below is the gold-standard methodology for evaluating the intrinsic clearance of methoxyethoxy-pyrazole compounds.

Step 1: Preparation of the Matrix

  • Action: Thaw liver microsomes (human, rat, or mouse) on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: Mg²⁺ is a critical cofactor for optimal CYP450 enzymatic activity. The physiological pH ensures the enzymes remain in their native conformation, preventing artifactual degradation.

Step 2: Incubation with Self-Validating Controls

  • Action: Pre-incubate the compound (1 µM final concentration) with the microsomal matrix for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final).

  • System Validation:

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the methoxyethoxy-pyrazole compound degrades here, the instability is driven by non-CYP factors (e.g., esterases or chemical hydrolysis). This validates that any degradation in the main arm is strictly CYP-mediated.

    • Reference Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the specific microsomal batch.

Step 3: Quenching and Precipitation

  • Action: At predefined time points (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The cold organic solvent instantly denatures the CYP enzymes, arresting metabolism at precise intervals. It simultaneously precipitates microsomal proteins, preventing LC-MS/MS column fouling.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant. Calculate Clint​ based on the log-linear depletion of the parent compound.

  • Causality: Tracking parent depletion rather than specific metabolite formation provides a holistic, unbiased measure of all metabolic pathways acting on the motif.

Visualizing the Assay Workflow

Workflow Prep 1. Prepare Microsomes (Human/Rat/Mouse) Incubate 2. Incubate + NADPH (Self-Validating Controls) Prep->Incubate Quench 3. Quench Reaction (Cold MeCN) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Calculate Cl_int) Quench->Analyze

Self-validating experimental workflow for assessing microsomal stability.

References

  • Title: Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Choosing the right pyrazole linker for fragment-based drug design

Choosing the Right Pyrazole Linker for Fragment-Based Drug Design: A Comprehensive Comparison Guide Fragment-based drug design (FBDD) hinges on the principle of identifying low-molecular-weight, low-affinity fragments th...

Author: BenchChem Technical Support Team. Date: March 2026

Choosing the Right Pyrazole Linker for Fragment-Based Drug Design: A Comprehensive Comparison Guide

Fragment-based drug design (FBDD) hinges on the principle of identifying low-molecular-weight, low-affinity fragments that bind to adjacent sub-pockets of a target protein, and subsequently linking them to generate a high-affinity lead compound. In this process, the linker is never just a passive spacer. It dictates the entropic penalty of binding, controls the spatial orientation of the fragments, and frequently engages in direct interactions with the target.

As a Senior Application Scientist, I often see discovery campaigns stall because an improper linker introduces excessive conformational flexibility, negating the binding energy gained from the fragments. Among the myriad of available spacer motifs, pyrazoles —five-membered, planar N-heterocycles with two adjacent nitrogen atoms—have emerged as privileged linkers. This guide objectively compares pyrazole linkers with common alternatives, details the causality behind their superior performance, and provides a self-validating experimental workflow for their synthesis and screening.

Mechanistic Insights: Why Pyrazoles Outperform Flexible Spacers

The utility of the pyrazole core in FBDD stems from a precise combination of structural rigidity and unique physicochemical properties:

  • Tautomerism and Dual H-Bonding: Pyrazoles exhibit planar protopic tautomerism. The N1 atom (pyrrole-like) acts as a hydrogen bond donor, while the N2 atom (pyridine-like) acts as a hydrogen bond acceptor 1. This dual capacity allows the linker to actively engage with the protein backbone or displace high-energy water molecules, contributing positively to the overall free energy of binding ( ΔG ).

  • Rigidity and Vector Control: Unlike flexible alkyl chains that suffer massive entropic penalties upon target engagement, the aromatic nature of the pyrazole ring restricts rotatable bonds. Furthermore, the 1,3-, 1,4-, and 1,5-substitution patterns offer highly predictable exit vectors, allowing medicinal chemists to precisely orient fragments into distinct binding pockets.

FBDD_Strategy FragA Fragment A (Sub-pocket 1) Linker Pyrazole Linker (Rigid Spacer & H-Bonding) FragA->Linker Vector 1 FragB Fragment B (Sub-pocket 2) FragB->Linker Vector 2 Merged High-Affinity Lead (Optimized Vector & Entropy) Linker->Merged Fragment Linking

FBDD strategy utilizing a pyrazole linker to orient fragments and minimize entropic penalties.

Head-to-Head Comparison: Pyrazole vs. Triazole vs. Amide Linkers

When selecting a linker for fragment merging, pyrazoles are frequently compared against 1,2,3-triazoles (synthesized via CuAAC click chemistry) and standard aliphatic amides. While triazoles are synthetically highly accessible, pyrazoles often provide superior pharmacological profiles due to their balanced lipophilicity and distinct pKa.

Table 1: Quantitative and Qualitative Comparison of Common FBDD Linkers

PropertyPyrazole (1,3- or 1,4-linked)1,2,3-Triazole (1,4-linked)Aliphatic Amide
Structural Rigidity High (Planar aromatic)High (Planar aromatic)Low (High rotatable bonds)
Entropic Penalty LowLowHigh
H-Bonding Capability Donor (N1) & Acceptor (N2)Acceptor dominant (N2, N3)Donor (NH) & Acceptor (C=O)
pKa (Unsubstituted) ~2.49~2.19Neutral
Metabolic Stability ExcellentExcellentModerate (Amidase susceptible)
Typical Synthesis Knorr synthesis, Hydrazine cyclizationCuAAC (Click Chemistry)Amide coupling (HATU/EDC)
Exit Vector Diversity 1,3, 1,4, and 1,5-substitutionsStrictly 1,4 or 1,5-substitutionsLinear, highly flexible

Note: Data synthesized from comparative studies on N-heterocyclic linkers in drug design 2.

Experimental Protocol: Solid-Phase Synthesis and Validation of Pyrazole Libraries

To systematically evaluate pyrazole linkers, parallel synthesis is required. The following self-validating protocol details the solid-phase synthesis of a pyrazole fragment library based on o-hydroxyacetophenones 3, followed by orthogonal biophysical validation. This solid-phase approach allows for aggressive washing steps, driving reactions to completion without complex chromatography—a critical requirement when generating libraries for high-throughput screening.

Workflow Step1 1. Scaffold Loading (Wang Resin) Step2 2. Claisen Condensation (Ester Addition) Step1->Step2 Step3 3. Cyclization (Substituted Hydrazine) Step2->Step3 Step4 4. Cleavage (TFA/DCM) Step3->Step4 Step5 5. Biophysical Screening (SPR & NMR) Step4->Step5

Solid-phase synthesis and screening workflow for pyrazole-linked fragment libraries.

Step-by-Step Methodology

Phase 1: Library Synthesis

  • Resin Loading: Support the starting fragment (e.g., o-hydroxyacetophenone) onto a Wang resin. Ensure complete loading by monitoring the disappearance of the free scaffold via LC-MS of a micro-cleaved sample.

  • Claisen Condensation (Vector 1 Diversification): React the resin-bound ketone with various carboxylic acid esters in the presence of a strong base (e.g., LiHMDS) to yield a 1,3-dicarbonyl intermediate. This step defines the first fragment vector.

  • Hydrazine Cyclization (Vector 2 Diversification): Treat the 1,3-dicarbonyl compound with a library of substituted hydrazines (R-NH-NH2) in ethanol at 80°C. The hydrazine dictates the substitution at the N1 position of the resulting pyrazole, establishing the second fragment vector.

  • Cleavage and Purification: Cleave the synthesized pyrazole hybrids from the resin using a standard 95% TFA / 5% DCM cocktail. Filter the resin and purify the eluate via preparative HPLC to >95% purity.

Phase 2: Self-Validating Biophysical Screening To ensure hits are true positives and not assay artifacts, use an orthogonal screening approach:

  • Primary Screen (Surface Plasmon Resonance - SPR): Immobilize the target protein on a CM5 sensor chip. Flow the pyrazole library over the surface to determine the association ( Ka​ ) and dissociation ( Kd​ ) rates. Pyrazole linkers often show improved residence times due to their rigid stabilization of the binding conformation.

  • Orthogonal Validation (Ligand-Observed NMR): For hits identified via SPR, use WaterLOGSY or STD-NMR to confirm direct binding in solution. A true positive will show a distinct phase inversion (WaterLOGSY) or signal transfer (STD) compared to a non-binding control, proving that the pyrazole-linked molecule is actively engaging the target pocket.

Case Studies: Grounded Data in Target-Specific Design

The superiority of pyrazole linkers over flexible chains or triazoles has been demonstrated across multiple therapeutic targets:

Targeting Leishmanial CRK3: In the development of antileishmanial drugs, a fragment-based QSAR model was utilized to design a combinatorial library of pyrazole-derived CRK3 inhibitors 4. The study revealed that the rigid pyrazole core was essential for maintaining the correct spatial arrangement of the fragments. The model demonstrated that electron-rich substitutions at the R1 position significantly improved inhibitory activity, while nitrogen substitutions at the R2 position caused a decline. This highlights the precise electronic and steric requirements that can be uniquely satisfied by the pyrazole linker.

Targeting Kinases (EGFR/BRAF) in Cancer: When comparing five-membered nitrogen heterocycles in anticancer drug design, pyrazoles and triazoles are frequently evaluated side-by-side. In the development of chalcone hybrids targeting EGFR, pyrazole linkers provided enhanced chemical stability and structural rigidity compared to highly flexible linkers 2. While triazoles yielded potent compounds, pyrazole-linked hybrids often demonstrated superior pharmacokinetic profiles due to their balanced lipophilicity and dual hydrogen-bonding nature, which facilitated optimal π−π interactions with key residues like Tyr318 and His193 in the active site.

References

  • Novel fragment-based QSAR modeling and combinatorial design of pyrazole-derived CRK3 inhibitors as potent antileishmanials. Chemical Biology & Drug Design (PubMed/NIH).4

  • Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity (PubMed/NIH).3

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Pharmaceuticals (PMC/NIH).2

  • Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. Journal of Medicinal and Chemical Sciences.1

Sources

Safety & Regulatory Compliance

Safety

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic Acid As a specialized heterocyclic building block frequently utilized in drug discovery, [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-ace...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic Acid

As a specialized heterocyclic building block frequently utilized in drug discovery, [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid requires precise handling and disposal protocols. Proper chemical management of this compound is not merely a regulatory compliance exercise; it is a critical component of laboratory safety and environmental stewardship.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operational handling, spill containment, and final disposal of this compound.

Chemical Profiling & Hazard Causality

Before initiating any workflow, it is essential to understand the structural causality behind the safety protocols. The molecule consists of three distinct functional domains, each dictating specific handling requirements:

  • The Acetic Acid Moiety: Imparts mild to moderate acidity. It is responsible for the compound's potential to cause dermal and severe ocular irritation[1][2]. It also dictates the compound's incompatibility with strong bases and reducing agents.

  • The Pyrazole Core: Nitrogen-rich heterocycles present specific environmental and combustion hazards. Animal models exposed to generic pyrazole derivatives have demonstrated potential systemic toxicities, including hepatic stress and developmental abnormalities, necessitating strict barrier protection. Furthermore, upon thermal decomposition, the pyrazole ring generates highly toxic nitrogen oxides (NOx)[3][4].

  • The Methoxy-Ethoxy Side Chain: Enhances organic solubility but introduces an ether linkage, which further strictly contraindicates mixing the compound with strong oxidizing agents due to the risk of violent oxidation[3].

Spill Response and Containment Workflow

In the event of an accidental release (solid powder or dissolved solution), immediate and systematic containment is required to prevent aerosolization, dermal contact, and environmental contamination[2][5].

Step-by-Step Spill Cleanup Methodology:

  • Evacuation and Ventilation: Immediately clear unprotected personnel from the vicinity. Increase laboratory ventilation (e.g., maximize fume hood exhaust or room purge) to mitigate the inhalation risks of aerosolized powders or solvent vapors[2][4].

  • PPE Donning: Responders must equip themselves with chemical-resistant nitrile gloves (minimum 0.11 mm thickness), chemical splash goggles, and a NIOSH-approved N95/P100 particulate respirator if dust generation is suspected[1].

  • Inert Containment: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized silica-based chemical binder[2][5]. This prevents exothermic reactions with the acid moiety.

  • Mechanical Transfer: Using non-sparking tools, carefully sweep the absorbed mixture. Use a deliberate, slow sweeping motion to minimize dust generation.

  • Primary Isolation: Transfer the swept material into a rigid, airtight, chemically compatible container (e.g., High-Density Polyethylene - HDPE or a PTFE-lined glass jar)[5].

  • Labeling and Staging: Clearly label the container with the chemical name, hazard warnings (Irritant, Environmental Hazard), and the date. Move the container to a designated hazardous waste accumulation area[2].

SpillResponse Start Spill Identified: [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid Vent Evacuate Area & Ensure Max Ventilation Start->Vent PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Vent->PPE Contain Contain Spill: Cover with Sand/Vermiculite PPE->Contain Transfer Sweep & Transfer to Airtight Waste Container Contain->Transfer Label Label as Hazardous Waste (EPA/RCRA Standards) Transfer->Label Dispose Transfer to Approved Disposal Specialist Label->Dispose

Workflow for containment and disposal of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid spills.

Routine Laboratory Disposal Procedures

For routine experimental waste (e.g., reaction mother liquors, contaminated consumables, or expired stock), adherence to a strict segregation and disposal protocol is mandatory. Discharging this compound into rivers, drains, or standard municipal waste is strictly prohibited[2][4].

Step-by-Step Routine Disposal Methodology:

  • Waste Segregation: Isolate[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid waste from strong oxidizers, strong bases, and cyanides[2][3]. Segregate into a dedicated "Halogen-Free Organic Acid Waste" stream unless halogenated solvents were actively used in your reaction workflow.

  • Liquid Waste Processing:

    • Organic Solutions: Collect directly in a designated, properly labeled PTFE or HDPE carboy.

    • Aqueous Solutions: If the compound is in an aqueous phase, neutralize the solution carefully to pH 6-8 using a dilute weak base (e.g., sodium bicarbonate) before adding it to the aqueous waste carboy. Ensure no gas evolution (CO2) is occurring before sealing the container.

  • Solid Waste Processing: Contaminated weigh boats, spatulas, and filter papers must be placed in a solid hazardous waste bin lined with a heavy-duty polypropylene bag.

  • Manifesting: Document the exact composition on the hazardous waste manifest. It is highly recommended to specify the presence of a "nitrogen-containing heterocycle" to alert the disposal facility of the potential for NOx emissions during incineration[4][6].

WasteDisposal Waste Generate Chemical Waste (Solid/Liquid) Segregate Segregate from Strong Acids/Bases & Oxidizers Waste->Segregate Container Primary Containment (Sealed, Compatible Plastic/Glass) Segregate->Container Storage Temporary Storage (Cool, Dry, Ventilated) Container->Storage Manifest Complete Waste Manifest (Include CAS & Hazards) Storage->Manifest Incineration High-Temperature Incineration (Approved Facility) Manifest->Incineration

Waste segregation and final incineration pathway for pyrazole-acetic acid derivatives.

The Incineration Imperative

Why is high-temperature incineration the only approved final disposal method? The pyrazole ring is highly stable in environmental conditions, and standard landfill disposal poses a severe risk of groundwater leaching[2].

When subjected to high-temperature incineration (>1000°C), the compound undergoes complete thermal oxidation. However, because of the nitrogen atoms inherent to the pyrazole ring, combustion inevitably produces Nitrogen Oxides (NOx)[3][4]. Therefore, the approved disposal facility must be equipped with specialized flue-gas desulfurization and NOx scrubbing systems (such as Selective Catalytic Reduction - SCR) to prevent the release of smog-forming pollutants and secondary organic aerosols into the atmosphere[7].

Quantitative Data & Specifications

Table 1: Personal Protective Equipment (PPE) Specifications

Exposure Scenario Eye/Face Protection Dermal Protection Respiratory Protection
Routine Handling (Fume Hood) ANSI Z87.1 Safety Glasses Nitrile gloves (≥0.11 mm), Lab coat Not required if hood face velocity ≥100 fpm
Bulk Transfer / Weighing Chemical Splash Goggles Double-gloving (Nitrile), Lab coat N95 / P100 Particulate Respirator

| Spill Cleanup | Full Face Shield & Goggles | Heavy-duty Nitrile/Neoprene, Tyvek sleeves | Half-mask respirator with P100/Organic vapor cartridges |

Table 2: Waste Segregation Compatibility Matrix

Chemical Class Compatibility with [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid Rationale / Hazard Consequence
Strong Oxidizers ❌ INCOMPATIBLE Risk of violent oxidation of the ether/pyrazole moieties; potential fire hazard[3].
Strong Bases ❌ INCOMPATIBLE (Direct Mixing) Exothermic acid-base neutralization; risk of rapid heat generation and splattering[2].
Halogenated Solvents ⚠️ CONDITIONAL Safe to mix, but increases environmental disposal costs. Keep in halogen-free stream if possible.

| Standard Organics (e.g., EtOAc, MeOH) | ✅ COMPATIBLE | Standard collection protocol for liquid organic waste. |

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
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Reactant of Route 2
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
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